5-Chloro-3-methyl-4-nitro-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
3-chloro-5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRCALASPNJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058454 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-58-0 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PYRAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. The document details a plausible and scientifically supported two-step synthetic pathway, including reaction mechanisms, experimental protocols, and quantitative data compiled from analogous transformations reported in the scientific literature.
Introduction
This compound (CAS No: 6814-58-0) is a substituted pyrazole derivative.[1] The pyrazole scaffold is a core component in numerous pharmaceutical and agricultural agents due to its diverse biological activities. The presence of a nitro group and a chlorine atom on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological properties. This guide outlines a robust synthetic route commencing from the readily available starting material, 3-methyl-1H-pyrazole.
Proposed Synthesis Pathway
The most logical and well-supported synthetic route for this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 3-methyl-1H-pyrazole at the C4 position to yield 3-methyl-4-nitro-1H-pyrazole.
-
Chlorination: Subsequent chlorination of the 3-methyl-4-nitro-1H-pyrazole intermediate at the C5 position to afford the final product.
The electron-donating methyl group at C3 and the electron-withdrawing nitro group at C4 will direct the electrophilic chlorination to the C5 position of the pyrazole ring.
References
5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Researchers
CAS Number: 6814-58-0 Synonyms: Pyrazachlor, 3-Chloro-5-methyl-4-nitro-1H-pyrazole
This technical guide provides an in-depth overview of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, safety, and applications as a versatile chemical intermediate.
Core Chemical and Physical Properties
This compound is a substituted pyrazole derivative. Its structure, featuring chloro, methyl, and nitro functional groups, makes it a valuable building block in organic synthesis. While comprehensive experimental data is limited, the following tables summarize its known and reported properties.
| Identifier | Value | Source |
| CAS Number | 6814-58-0 | [1][2] |
| Molecular Formula | C₄H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 161.55 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Canonical SMILES | Cc1c(--INVALID-LINK--[O-])c(Cl)n[nH]1 | [3] |
| InChIKey | ZCHRCALASPNJEQ-UHFFFAOYSA-N | [3] |
| Physical Property | Value | Source |
| Appearance | White to light yellow solid (reported for analogous compounds) | [4] |
| Melting Point | Data not available | |
| Boiling Point | 366.2 °C (Predicted) | |
| Flash Point | 175.3 °C | |
| Solubility | Data not available | |
| Purity | ≥97% (Commercially available) | [2] |
| Storage | Store in a cool, dry place. | [2] |
GHS Safety and Hazard Information
Publicly available Safety Data Sheets (SDS) for this specific compound are limited. The information below is aggregated from chemical supplier databases and regulatory lists. Users must conduct their own thorough risk assessment before handling this chemical.
| GHS Classification | Details | Source |
| Pictograms | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer. | [1] |
| Carcinogenicity | Likely To Be Carcinogenic To Humans | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, known to be a core component in many biologically active compounds.[6]
-
Agrochemicals: It serves as a precursor for pyrazole-based pesticides and herbicides.[2]
-
Pharmaceuticals: The compound is a versatile starting material for developing novel pharmaceutical agents. Derivatives of pyrazoles are widely investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4]
Caption: Role as a versatile intermediate in chemical synthesis.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method and should be optimized and performed with all appropriate safety precautions by qualified personnel.
Reactants:
-
5-Chloro-3-methyl-1H-pyrazole (1.0 eq)
-
Fuming Nitric Acid (≥90%) (approx. 1.5 eq)
-
Concentrated Sulfuric Acid (98%) (as solvent/catalyst)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Starting Material: Slowly add 5-chloro-3-methyl-1H-pyrazole to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 5-10 °C) for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Proposed workflow for the synthesis of the title compound.
References
- 1. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 2. This compound | 6814-58-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 5. npic.orst.edu [npic.orst.edu]
- 6. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No: 6814-58-0), a heterocyclic compound of interest in agrochemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide also includes information from closely related analogs to provide a broader understanding of its characteristics. This document covers its physicochemical properties, spectral data, synthesis, reactivity, and potential applications.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and agrochemistry.[1] The presence of a chloro, a methyl, and a nitro group on the pyrazole ring of the title compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules. It is primarily used as an intermediate in the synthesis of agrochemicals, particularly pyrazole-based pesticides and herbicides.[2]
Physicochemical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 6814-58-0 | [3][4] |
| Molecular Formula | C₄H₄ClN₃O₂ | [3][5] |
| Molecular Weight | 161.55 g/mol | [3][5] |
| Appearance | White to yellow solid (predicted) | - |
| Purity | ≥97% (commercially available) | [3][6] |
Table 2: Physicochemical Data of this compound and a Related Analog
| Property | This compound | 5-chloro-1-methyl-4-nitro-1H-pyrazole (CAS: 42098-25-9) |
| Melting Point | Data not available | 135-137 °C |
| Boiling Point | Data not available | 273 °C |
| Solubility | Data not available | Soluble in organic solvents |
| pKa | Data not available | -3.31 ± 0.10 (Predicted) |
Note: The data for 5-chloro-1-methyl-4-nitro-1H-pyrazole is provided as an estimation of the properties of this compound.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Spectroscopic analysis of related compounds can provide an indication of the expected spectral features. For instance, in the ¹H NMR of pyrazole derivatives, the chemical shift of the methyl protons would be expected in the upfield region, while the pyrazole ring proton would appear more downfield. In the ¹³C NMR, the carbons of the pyrazole ring would resonate in the aromatic region. The IR spectrum would likely show characteristic peaks for the C-Cl, C-N, N-H, and NO₂ functional groups. The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight, with an isotopic pattern characteristic of a chlorine-containing compound.
Synthesis and Reactivity
Synthesis
A plausible synthetic workflow is outlined in the diagram below.
Caption: General workflow for the synthesis of substituted pyrazoles.
A documented synthesis for a related compound, 5-chloro-3-methyl-1-phenylpyrazole, involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride.[7]
Reactivity
The reactivity of this compound is influenced by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution and activates it towards nucleophilic substitution. The chlorine atom at the 5-position is a potential leaving group in nucleophilic aromatic substitution reactions. The methyl group at the 3-position is a weak electron-donating group. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base.
Biological Activity
There is no specific information available in the reviewed literature regarding the biological activity or an established signaling pathway for this compound. However, the pyrazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][8][9][10] The specific combination of substituents in the title compound suggests that it could be a valuable intermediate for the synthesis of novel bioactive molecules.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public literature. Researchers interested in working with this compound would need to develop and optimize their own procedures based on general methods for the synthesis of substituted pyrazoles.
General Protocol for the Synthesis of a Substituted Pyrazole (Illustrative Example):
The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, is achieved through the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[11] This suggests that a similar multi-step synthesis involving cyclization, chlorination, and nitration would be required for the target compound.
A general experimental workflow for characterization would typically involve:
-
Purification: Recrystallization or column chromatography to obtain the pure compound.
-
Melting Point Determination: Using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
NMR: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer using a suitable deuterated solvent.
-
IR: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Caption: General workflow for the characterization of a synthesized compound.
Safety Information
Specific safety data for this compound is not extensively documented. However, based on the functional groups present, it should be handled with care. As with any chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related compounds like 3-chloro-5-methyl-1H-pyrazole, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[12] A full safety assessment should be conducted before handling this compound.
Conclusion
This compound is a chemical intermediate with potential applications in the development of new agrochemicals and pharmaceuticals. While specific experimental data on its physicochemical and biological properties are limited, this guide provides a summary of the available information and draws comparisons with closely related compounds to offer a foundational understanding for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential.
References
- 1. jchr.org [jchr.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 6814-58-0 | INDOFINE Chemical Company [indofinechemical.com]
- 4. synthon-lab.lookchem.com [synthon-lab.lookchem.com]
- 5. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole: Molecular Structure, Conformation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key characterization data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This pyrazole derivative serves as a significant intermediate in the synthesis of various agrochemicals and possesses potential for broader applications in medicinal chemistry due to the well-documented biological activities of the pyrazole scaffold.
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃O₂ | [1] |
| Molecular Weight | 161.55 g/mol | [1] |
| CAS Number | 6814-58-0 | [1] |
Molecular Structure and Conformation
The conformation of the molecule is expected to be largely planar, particularly the pyrazole ring itself. The primary conformational flexibility would arise from the rotation of the nitro group. However, steric hindrance between the nitro group and the adjacent substituents on the pyrazole ring may limit this rotation.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, based on established synthetic methodologies for similar pyrazole derivatives, the following protocols are proposed.
Synthesis: Nitration of 5-Chloro-3-methyl-1H-pyrazole
A common method for the introduction of a nitro group onto a pyrazole ring is through electrophilic nitration.
Materials:
-
5-Chloro-3-methyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-Chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a nitrating mixture (a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the pyrazole solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton of the pyrazole ring, typically in the region of 13-14 ppm, and a singlet for the methyl protons around 2.3-2.5 ppm. The exact chemical shifts would be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum would display signals for the three carbon atoms of the pyrazole ring and one for the methyl group. The carbon attached to the nitro group (C4) would be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:
-
N-H stretching vibration around 3100-3200 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing at approximately 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-Cl stretching vibration in the region of 600-800 cm⁻¹.
Potential Biological Significance and Applications
While specific biological activity data for this compound is limited, the pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives of pyrazole have been reported to exhibit antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties.[2][4][5]
The primary documented application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly pyrazole-based pesticides and herbicides.[6] The specific arrangement of substituents on the pyrazole ring likely contributes to the biological efficacy of the final agrochemical products.
The following diagram illustrates a generalized synthetic pathway where this molecule acts as a crucial building block.
Caption: Role as a synthetic intermediate.
Further research into the derivatization of this compound could lead to the discovery of novel compounds with valuable pharmacological properties, expanding its utility beyond the agrochemical sector.
References
- 1. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 2. jchr.org [jchr.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound [myskinrecipes.com]
Unlocking the Potential of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals on the potential biological activity of the heterocyclic compound, 5-Chloro-3-methyl-4-nitro-1H-pyrazole. While direct experimental data on the biological effects of this specific molecule is limited in current scientific literature, this document provides an in-depth overview of its potential based on the well-established bioactivity of the pyrazole scaffold and its derivatives. The compound is noted as a valuable intermediate in the synthesis of agrochemicals and has potential in the development of bioactive molecules for pharmaceutical use.[1]
I. The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[2][3][4][5][6] Its versatility allows for diverse substitutions, leading to a wide array of pharmacological activities. Derivatives of pyrazole have been successfully developed and investigated for various therapeutic applications, including:
-
Antimicrobial and Antifungal Agents: The pyrazole structure is a common feature in compounds exhibiting potent activity against various bacterial and fungal pathogens.[7][8][9][10][11][12][13][14]
-
Anti-inflammatory Drugs: Several established non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[5][7]
-
Anticancer Therapeutics: A significant number of pyrazole derivatives have been explored for their cytotoxic activity against various cancer cell lines.[2]
-
Antiviral Compounds: The pyrazole scaffold has been incorporated into molecules demonstrating inhibitory effects on viral replication.[3]
II. Inferred Biological Potential of this compound
Although specific biological data for this compound is not yet available, its structural features—a chloro group, a methyl group, and a nitro group attached to the pyrazole ring—provide clues to its potential bioactivity. The electron-withdrawing properties of the chloro and nitro groups can significantly influence the molecule's interaction with biological targets.
Antimicrobial and Antifungal Activity
The presence of both a halogen and a nitro group on the pyrazole ring suggests a strong potential for antimicrobial and antifungal properties. For instance, a related compound, 5-chloro-1-methyl-4-nitroimidazole, has shown significant antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae.[15] This indicates that the 5-chloro-4-nitro substitution pattern on a heterocyclic ring may be a key pharmacophore for antimicrobial drug design.
A Versatile Intermediate for Novel Drug Candidates
This compound is a valuable intermediate in organic synthesis, providing a platform for the creation of more complex and potentially more potent bioactive molecules.[1] The chloro and nitro groups can be readily substituted or modified, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. As an example, related pyrazole precursors have been utilized in the synthesis of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, which have demonstrated in vitro antimalarial activity against Plasmodium falciparum.[16]
III. Proposed Workflow for Biological Investigation
For research teams interested in exploring the biological activities of this compound, a structured experimental approach is recommended. The following diagram outlines a potential workflow for the initial screening and subsequent development of this compound.
IV. Future Outlook
The full biological potential of this compound remains to be elucidated. Its structural characteristics strongly suggest that it could be a promising candidate for antimicrobial and antifungal drug discovery. Future research efforts should be directed towards a comprehensive biological screening of this compound against a diverse panel of microbial pathogens and cancer cell lines. Such studies will be instrumental in determining whether this molecule's true value lies as a synthetic intermediate or as a bioactive agent in its own right. The exploration of this and similar pyrazole derivatives could pave the way for the development of next-generation therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis, In-Vitro and In-Silico Investigation of Pyrazole Derivatives as Antibacterial and Antifungal Agents | Bentham Science [benthamscience.com]
- 13. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 16. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in the field of agrochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines confirmed information with scientifically grounded extrapolations based on analogous compounds.
Core Compound Properties
This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a chloro, a methyl, and a nitro group on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of various biologically active molecules.
| Property | Value | Source |
| CAS Number | 6814-58-0 | [1][2] |
| Molecular Formula | C₄H₄ClN₃O₂ | [1][2] |
| Molecular Weight | 161.55 g/mol | [1][2] |
| Purity (Typical) | >97% | [2] |
| Known Applications | Intermediate in agrochemical synthesis (pesticides, herbicides) | [3] |
Synthesis
A general and effective method for the nitration of pyrazoles involves the use of a nitrating mixture, such as fuming nitric acid and fuming sulfuric acid (oleum).[4][5]
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol for Nitration
The following protocol is a representative procedure based on established methods for the nitration of pyrazoles.[5] This is a hypothetical protocol and should be adapted and optimized with appropriate laboratory safety precautions.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid (oleum, e.g., 20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add fuming nitric acid (e.g., 98%) dropwise to the cooled and stirred oleum, ensuring the temperature does not exceed 10 °C.
-
Reaction: Once the nitrating mixture is prepared and cooled, slowly add 5-chloro-3-methyl-1H-pyrazole to the mixture while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
The precipitated solid product, this compound, is then collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectral Data (Predicted)
No experimental spectra for this compound are publicly available. The following table summarizes the predicted spectral characteristics based on data from analogous substituted pyrazoles.[6][7]
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the N-H proton (if not exchanged), likely in the region of 13-15 ppm. - A singlet for the C3-methyl protons, expected around 2.3-2.6 ppm. |
| ¹³C NMR | - A signal for the C3-methyl carbon around 10-15 ppm. - Signals for the pyrazole ring carbons: C3 (approx. 150-155 ppm), C4 (bearing the nitro group, downfield shift expected), and C5 (bearing the chloro group, approx. 110-120 ppm). The exact shifts will be influenced by all substituents. |
| IR (Infrared Spectroscopy) | - N-H stretching vibration around 3100-3300 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibration, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 161, with a characteristic M+2 isotope peak at m/z 163 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine. - Fragmentation may involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments. |
Biological Activities and Potential Mechanism of Action
While specific biological activity data for this compound is not published, its role as an agrochemical intermediate points towards potential applications in crop protection.[3] The pyrazole scaffold is a well-established pharmacophore in many commercial pesticides.[8]
Potential Biological Activities
-
Fungicidal Activity: Many pyrazole derivatives are potent fungicides. A primary mode of action for this class of compounds is the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain, which disrupts fungal respiration.[9]
-
Insecticidal Activity: Certain pyrazole compounds, such as fipronil, act as insecticides by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[10]
-
Herbicidal Activity: Some pyrazole derivatives have been developed as herbicides, though the specific mechanisms can vary.
-
Antimicrobial Activity: The pyrazole nucleus is also found in compounds with antibacterial properties.[11][12]
Potential Mechanism of Action as a Fungicide (SDHI)
Given the prevalence of SDHI fungicides among pyrazole derivatives, it is plausible that compounds derived from this compound could function through this mechanism.
Caption: General mechanism of action for pyrazole-based SDHI fungicides.
Representative Biological Data for Pyrazole Derivatives
The following table presents representative, though hypothetical, in vitro biological activity data for pyrazole derivatives to illustrate their potential efficacy. Note: This data is not specific to this compound but is based on the activities of analogous compounds.
| Activity Type | Target Organism | Metric | Representative Value |
| Fungicidal | Botrytis cinerea | EC₅₀ | 0.1 - 5.0 µg/mL |
| Fungicidal | Alternaria alternata | EC₅₀ | 0.5 - 10.0 µg/mL |
| Insecticidal | Plutella xylostella | LC₅₀ | 1.0 - 20.0 mg/L |
| Antibacterial | Staphylococcus aureus | MIC | 4 - 64 µg/mL |
Conclusion
This compound is a valuable chemical intermediate, particularly in the agrochemical sector. While detailed public data on its synthesis and biological properties are scarce, its structural features suggest it is a promising precursor for the development of novel fungicides, insecticides, and other bioactive compounds. The synthetic and mechanistic information provided in this guide, based on well-established principles of pyrazole chemistry, offers a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules. Further research is warranted to fully characterize this compound and its derivatives to unlock their full therapeutic or agrochemical potential.
References
- 1. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 2. This compound | 6814-58-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound [myskinrecipes.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-methyl-4-nitro-1H-pyrazole (Pyrazachlor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No. 6814-58-0). Primarily recognized for its role as a chemical intermediate in the agrochemical sector, this pyrazole derivative, also known by its synonym Pyrazachlor, has been notably investigated for its utility as a plant growth regulator, specifically as a fruit loosening agent in citrus. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for a representative synthesis, and summarizes its biological activity, with a focus on its agricultural applications.
Discovery and History
The history of this compound is principally linked to its development as an agrochemical. It is identified as a plant growth regulator under the synonym Pyrazachlor. Research indicates that it was proposed for use as a growth regulator on citrus crops.[1] Although not registered for use in the United States or the European Union, its potential in agriculture has been the subject of study.[1]
The compound, referred to as CMNP in scientific literature, has been demonstrated to be an effective agent for promoting the abscission (loosening) of mature sweet oranges, which is a significant aid in mechanical harvesting.[2] This property is particularly valuable for late-season 'Valencia' oranges as it does not concurrently promote the loosening of the newly developing fruit.[2] The efficacy of CMNP is dependent on factors such as concentration, spray coverage, temperature, and rainfall following application.[2] Direct contact of the compound with the fruit peel is essential for its abscission-promoting activity.[2]
While the initial discovery and synthesis by a specific individual or team are not prominently documented in readily available literature, its investigation as a plant growth regulator appears to have been most active in the latter half of the 20th century.
Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₄H₄ClN₃O₂. Its molecular structure features a pyrazole ring substituted with a chloro group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position.
| Property | Value | Reference |
| CAS Number | 6814-58-0 | [3] |
| Molecular Formula | C₄H₄ClN₃O₂ | [3] |
| Molecular Weight | 161.55 g/mol | [3] |
| Synonyms | Pyrazachlor, CMNP, 1H-Pyrazole, 3-chloro-5-methyl-4-nitro-, 3-Chloro-5-methyl-4-nitropyrazole | [1][4] |
| Appearance | Not specified in detail, but likely a solid at room temperature. | |
| Purity | Commercially available at ≥97% | [3] |
Synthesis
While a specific, detailed experimental protocol for the industrial synthesis of this compound is not widely published, a general and representative synthesis can be inferred from established methods for the nitration of pyrazoles. The following protocol is a plausible laboratory-scale synthesis based on known chemical transformations.
General Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a more readily available pyrazole precursor, followed by chlorination and nitration. A potential synthetic route is illustrated below.
Detailed Experimental Protocol (Representative)
This protocol describes a representative method for the nitration of a chloropyrazole precursor. Caution: This reaction involves the use of strong acids and nitrating agents. Appropriate safety precautions, including personal protective equipment and a fume hood, are essential.
Step 1: Synthesis of 5-chloro-3-methyl-1H-pyrazole (Intermediate)
Step 2: Nitration of 5-chloro-3-methyl-1H-pyrazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 5-chloro-3-methyl-1H-pyrazole (1 equivalent).
-
Acidification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 5 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 equivalents) and concentrated sulfuric acid (H₂SO₄) (2 equivalents) by slowly adding the nitric acid to the sulfuric acid in a separate flask cooled in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Biological Activity and Applications
The primary documented biological activity of this compound is as a plant growth regulator, specifically for inducing fruit abscission in citrus.
Plant Growth Regulation in Citrus
As a fruit loosening agent, CMNP facilitates the mechanical harvesting of sweet oranges. Its application leads to a reduction in the fruit detachment force (FDF).
Experimental Workflow for Evaluating Fruit Loosening Efficacy:
Quantitative Data on Fruit Loosening:
In a study on 'Hamlin' and 'Valencia' oranges, CMNP (17% active ingredient) was applied at a concentration of 200 mg·L⁻¹ with an adjuvant.[2] The study found that spray volume and canopy position influenced the degree of fruit loosening.
| Citrus Variety | Spray Volume (L·ha⁻¹) | Canopy Position | Average Fruit Detachment Force (N) |
| 'Valencia' | 935 | Periphery | 50 - 74 |
| 'Valencia' | 935 | Inside | 52 - 84 |
| 'Valencia' | 1871 | Periphery | 50 - 74 |
| 'Valencia' | 1871 | Inside | 52 - 84 |
| 'Valencia' | 2806 | Periphery | 50 - 74 |
| 'Valencia' | 2806 | Inside | 52 - 84 |
Data adapted from a study on the efficacy of CMNP, showing that fruit inside the canopy did not loosen as much as fruit on the periphery.[2]
Intermediate in Agrochemical Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of agrochemicals, including pesticides and herbicides.[5] The presence of the chloro and nitro functional groups allows for diverse chemical modifications to produce compounds with high biological activity against pests and weeds.[5]
Signaling Pathways
There is currently no publicly available information detailing the specific signaling pathways in plants that are modulated by this compound to induce fruit abscission. It is hypothesized that, like other abscission agents, it may influence the ethylene biosynthesis pathway or the activity of cell wall degrading enzymes in the abscission zone of the fruit. Further research is required to elucidate the precise molecular mechanism of action.
Conclusion
This compound, also known as Pyrazachlor or CMNP, is a pyrazole derivative with a notable history as a potential plant growth regulator for citrus. While its commercial use is not widespread, its effectiveness as a fruit loosening agent is documented in scientific literature. Its role as a versatile intermediate in the synthesis of other agrochemicals underscores its importance in the field of agricultural chemistry. Further research into its specific biological mechanisms of action and the development of new derivatives could open up new applications in both agriculture and potentially other areas of drug development.
References
Commercial Availability and Technical Profile of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Guide for Researchers
For Immediate Release
Shanghai, China – December 25, 2025 – 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a substituted pyrazole derivative, is commercially available from various chemical suppliers, positioning it as a readily accessible building block for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, potential synthetic routes, and prospects in medicinal chemistry.
Chemical Identity and Properties
This compound is a heterocyclic organic compound with the chemical formula C₄H₄ClN₃O₂ and a molecular weight of 161.55 g/mol . Its unique structure, featuring a pyrazole core substituted with chloro, methyl, and nitro groups, makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 6814-58-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₄H₄ClN₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 161.55 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Typical Purity | ≥97% | --INVALID-LINK-- |
| Appearance | Not specified by all suppliers, generally a solid | N/A |
| MDL Number | MFCD00462202 | --INVALID-LINK-- |
Commercial Availability
This pyrazole derivative is available from a range of suppliers catering to the research and development sector. The compound is typically offered in research quantities with lead times varying by supplier.
| Supplier | Catalog Number | Purity | Availability |
| INDOFINE Chemical Company, Inc. | 08-6987 | 97% | 7-10 days delivery |
| Synblock | Not specified | ≥98% | In stock |
| ChemCeed | Not specified | min 97% | Not specified |
Potential Synthetic Pathways
A potential generalized synthetic workflow is outlined below:
A key reaction in the synthesis of similar substituted pyrazoles is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that can be subsequently converted to a nitro group. Alternatively, direct nitration of a pyrazole precursor is a common method.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, non-validated protocol based on general procedures for pyrazole synthesis and modification. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one. This can be achieved by the condensation of ethyl acetoacetate with hydrazine hydrate.
Step 2: Vilsmeier-Haack Reaction for Chloroformylation. The resulting pyrazolone can be treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to Carboxylic Acid. The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
Step 4: Curtius Rearrangement and Nitration. The carboxylic acid can be converted to an acyl azide, which upon rearrangement and subsequent nitration could potentially yield the target nitro-pyrazole.
Alternatively, a more direct nitration approach could be explored:
Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole. This intermediate can be synthesized through various established methods.
Step 2: Nitration. The 5-chloro-3-methyl-1H-pyrazole could then be nitrated using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction would be a critical factor to control.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The substituents on this compound provide multiple points for further chemical modification, making it an attractive starting material for generating diverse compound libraries for high-throughput screening.
The known biological activities of various substituted pyrazoles include:
-
Antimicrobial: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.
-
Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.
-
Anticancer: The pyrazole nucleus is present in several anticancer agents, targeting various signaling pathways.
-
Antiviral: Certain pyrazole derivatives have demonstrated inhibitory activity against a range of viruses.
Currently, there is no publicly available information linking this compound to a specific biological target or signaling pathway. Researchers acquiring this compound would likely use it as a scaffold to synthesize novel derivatives for screening against a variety of targets implicated in diseases.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential for the development of new therapeutic agents. Its rich functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel drugs. While specific biological data for this compound is scarce, the well-documented importance of the pyrazole core in medicinal chemistry underscores its value to the research community.
Methodological & Application
Synthesis Protocol for 5-Chloro-3-methyl-4-nitro-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the cyclization of ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one. This intermediate subsequently undergoes nitration to yield 3-methyl-4-nitro-1H-pyrazol-5(4H)-one, which is then chlorinated to afford the final product. This protocol outlines the detailed experimental procedures, reagent specifications, and data analysis for each step.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The introduction of chloro and nitro functionalities on the pyrazole ring provides reactive sites for further chemical modifications.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Purity |
| Ethyl acetoacetate | Sigma-Aldrich | ≥99% |
| Hydrazine hydrate | Sigma-Aldrich | ≥98% |
| Ethanol | Fisher Scientific | Anhydrous |
| Nitric acid (65%) | Sigma-Aldrich | ACS reagent |
| Sulfuric acid (98%) | Sigma-Aldrich | ACS reagent |
| Phosphorus oxychloride | Sigma-Aldrich | ≥99% |
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
This procedure is adapted from the literature for the synthesis of pyrazolones.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) in absolute ethanol (50 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.1 mol, 5.01 g) dropwise at room temperature. The addition should be controlled to maintain a gentle reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Filter the solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.
| Product | Form | Yield | Melting Point |
| 3-methyl-1H-pyrazol-5(4H)-one | White solid | ~85-90% | 222-225 °C[1] |
Step 2: Synthesis of 3-methyl-4-nitro-1H-pyrazol-5(4H)-one
This nitration procedure is based on standard methods for nitrating pyrazole derivatives.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-methyl-1H-pyrazol-5(4H)-one (0.05 mol, 4.90 g) in concentrated sulfuric acid (25 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.055 mol, 3.47 g) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the pyrazolone, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (100 g). The nitro derivative will precipitate.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-methyl-4-nitro-1H-pyrazol-5(4H)-one.
| Product | Form | Yield |
| 3-methyl-4-nitro-1H-pyrazol-5(4H)-one | Pale yellow solid | ~70-75% |
Step 3: Synthesis of this compound
The chlorination is achieved using phosphorus oxychloride, a common reagent for this transformation.[3][4][5]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (0.03 mol, 4.29 g).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (0.09 mol, 13.8 g, 8.4 mL).
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (150 g) with vigorous stirring.
-
Purification: The solid product that precipitates is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed to obtain pure this compound.
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | White solid | 222-225[1] |
| 3-methyl-4-nitro-1H-pyrazol-5(4H)-one | C₄H₅N₃O₃ | 143.10 | Pale yellow solid | - |
| This compound | C₄H₄ClN₃O₂ | 161.55 | - | - |
Note: The melting point for 3-methyl-4-nitro-1H-pyrazol-5(4H)-one and this compound should be determined experimentally.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle with care, using appropriate PPE. The nitration reaction is exothermic and should be cooled properly.
-
Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound. The three-step synthesis is robust and scalable, providing a key intermediate for the development of novel pyrazole-based compounds for various applications in the pharmaceutical and agrochemical industries. Researchers should adhere to the safety precautions outlined due to the hazardous nature of some of the reagents involved.
References
Application Notes and Protocols for 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a versatile chemical intermediate in the synthesis of various heterocyclic compounds. Its trifunctional nature, possessing nitro, chloro, and pyrazole-NH moieties, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and agrochemical research.
Overview of Synthetic Potential
This compound serves as a key precursor for the synthesis of more complex molecular architectures, primarily through the sequential or selective modification of its functional groups. The two principal reaction pathways involve the reduction of the 4-nitro group to an amine and the nucleophilic substitution of the 5-chloro atom. These transformations open avenues to a variety of substituted pyrazoles, which can be further elaborated into fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, known for their diverse biological activities. The pyrazole ring itself is a stable aromatic system and a common scaffold in many pharmaceutical agents.[1]
Key Synthetic Transformations and Protocols
The following sections detail the experimental protocols for the key transformations of this compound.
Reduction of the 4-Nitro Group to 4-Amino-5-chloro-3-methyl-1H-pyrazole
The reduction of the nitro group is a critical step to unlock further synthetic possibilities, particularly for the construction of fused ring systems. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.
Protocol 2.1.1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2]
-
Reaction Scheme:
-
This compound → 4-Amino-5-chloro-3-methyl-1H-pyrazole
-
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-5-chloro-3-methyl-1H-pyrazole.
-
The product can be purified further by recrystallization or column chromatography if necessary.
-
Protocol 2.1.2: Reduction with Tin(II) Chloride (SnCl₂)
Reduction with SnCl₂ is a classic and reliable method for converting nitro groups to amines, particularly when catalytic hydrogenation is not feasible.[3]
-
Reaction Scheme:
-
This compound → 4-Amino-5-chloro-3-methyl-1H-pyrazole
-
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
Brine
-
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of SnCl₂·2H₂O (typically 3-5 eq) in concentrated HCl to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic, which will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with the reaction solvent.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
-
| Reduction Method | Typical Reagents | Typical Solvent | Temperature | General Yield Range | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | Room Temperature | High | [2] |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol or Ethyl Acetate | Reflux | Good to High | [3] |
Nucleophilic Aromatic Substitution of the 5-Chloro Group
The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAᵣ), especially when the ring is activated by electron-withdrawing groups.[4] This allows for the introduction of various functionalities, such as alkoxy, amino, or thioether groups.
Protocol 2.2.1: Substitution with an Alkoxide
-
Reaction Scheme:
-
4-Amino-5-chloro-3-methyl-1H-pyrazole + NaOMe → 4-Amino-5-methoxy-3-methyl-1H-pyrazole
-
-
Materials:
-
4-Amino-5-chloro-3-methyl-1H-pyrazole
-
Sodium methoxide (NaOMe)
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 4-Amino-5-chloro-3-methyl-1H-pyrazole (1.0 eq) in dry methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (typically 1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
-
| Nucleophile | Typical Reagents | Typical Solvent | Temperature | General Yield Range | Reference |
| Alkoxide | NaOMe | Methanol | Reflux | Moderate to Good | General SNAr |
| Amine | R₂NH, Base (e.g., K₂CO₃) | DMF or Dioxane | Elevated | Moderate to Good | [5] |
Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines
4-Amino-5-substituted-pyrazoles are valuable precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activities, including use as kinase inhibitors.[6]
Protocol 3.1: Synthesis of a Pyrazolo[3,4-d]pyrimidine from 4-Aminopyrazole-5-carbonitrile
This protocol describes the cyclocondensation reaction of a 4-aminopyrazole-5-carbonitrile (which can be synthesized from the corresponding 5-chloro derivative) with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
-
Reaction Scheme:
-
4-Amino-3-methyl-1H-pyrazole-5-carbonitrile + Formamide → 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
-
Materials:
-
4-Amino-3-methyl-1H-pyrazole-5-carbonitrile
-
Formamide
-
-
Procedure:
-
A mixture of 4-Amino-3-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) and an excess of formamide is heated to reflux (around 180-200 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the product often precipitates.
-
The solid product is collected by filtration, washed with a cold solvent like ethanol or water, and dried.
-
Further purification can be achieved by recrystallization.
-
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for the catalytic hydrogenation.
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and should be conducted with appropriate safety measures, including the use of a properly grounded hydrogenation apparatus and ensuring no ignition sources are present.
-
Tin(II) Chloride and Hydrochloric Acid: These reagents are corrosive. Handle with care and appropriate PPE. The neutralization step with NaOH can be exothermic.
-
Formamide: Formamide is a teratogen and should be handled with extreme caution in a fume hood.
These protocols and application notes provide a foundation for the utilization of this compound in synthetic chemistry. Researchers should always consult relevant safety data sheets (SDS) and perform risk assessments before carrying out any chemical reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-3-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-3-methyl-4-nitro-1H-pyrazole is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is characterized by a pyrazole core, which is a recognized pharmacophore present in numerous FDA-approved drugs.[1][2] The compound's utility is significantly enhanced by the presence of highly reactive functional groups: a chloro group at the 5-position and a nitro group at the 4-position. These sites allow for diverse chemical modifications, making it a valuable intermediate for the synthesis of a wide array of potentially bioactive molecules.[3] While direct biological data on the title compound is limited, its primary application lies in serving as a precursor for derivatives with significant pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6][7]
Key Applications in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives synthesized from 5-chloro-3-methyl-pyrazole intermediates have demonstrated a broad spectrum of biological activities.
1. Antimicrobial Agents: The pyrazole nucleus is a key component in the design of novel antimicrobial compounds.[2][4] The chloro and formyl groups of the related intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as handles to synthesize more complex heterocyclic systems such as pyrazolyl-thiazoles, pyrazolo-chromenes, and pyrazolo-pyridones, which have been evaluated for their activity against various bacterial and fungal strains.[4][8] For instance, derivatives have been synthesized and tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][9][10]
2. Anticancer Agents: Pyrazole derivatives are extensively investigated for their potential as anticancer agents.[11][12][13] The core structure is found in compounds designed to act as inhibitors of key enzymes in cancer progression, such as protein kinases.[14] Synthetic modifications of the 5-chloro-3-methyl-pyrazole scaffold have led to the development of compounds with cytotoxic activity against various cancer cell lines, including leukemia (K562), lung (A549), and breast (MCF-7) cancer cells.[11]
3. Antiviral and Other Biological Activities: Beyond antimicrobial and anticancer applications, this pyrazole scaffold is a precursor for molecules with other important biological activities. Derivatives have been synthesized and evaluated for their antiviral efficacy, notably against Newcastle disease virus (NDV).[6][15] Furthermore, the pyrazole core is associated with anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities, making it a privileged structure in drug discovery.[5][7][16]
Data Presentation
The following tables summarize the biological activity of various derivatives synthesized from the closely related and commonly used intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This data illustrates the therapeutic potential of the core scaffold.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Test Organism | Activity Metric | Result | Reference Standard |
|---|---|---|---|---|
| Pyrazolo-pyridone | S. aureus | Zone of Inhibition | Moderate | Cephalothin |
| Pyrazolo-chromene | E. coli | Zone of Inhibition | Significant | Chloramphenicol |
| Pyrazolyl-thiazole | C. albicans | Zone of Inhibition | Moderate | Cycloheximide |
| Pyrazolyl 1,3,4-thiadiazine | S. aureus | MIC | 62.5-125 µg/mL | Chloramphenicol |
| Pyrazolyl 1,3,4-thiadiazine | C. albicans | MIC | 2.9-7.8 µg/mL | Clotrimazole |
(Data synthesized from narrative descriptions in search results[4][17])
Table 2: Anticancer Activity of Pyrazole Derivatives
| Cell Line | Compound Type | Activity Metric | Result | Reference Standard |
|---|---|---|---|---|
| K562 (Leukemia) | Benzofuropyrazole | GI50 | 0.021 µM | ABT-751 |
| A549 (Lung) | Benzofuropyrazole | GI50 | 0.69 µM | ABT-751 |
| MCF-7 (Breast) | Pyrazoline Derivative | IC50 | 5.8 µM | - |
| HepG-2 (Liver) | Pyrazoline Derivative | IC50 | 6.78 µM | - |
| HeLa (Cervical) | Chloro Derivative | IC50 | 14.2 µg/mL | Paclitaxel (0.008 µg/mL) |
(Data extracted from search results[11])
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and subsequent bioactive compounds are provided below.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes a common Vilsmeier-Haack reaction to synthesize the key carbaldehyde intermediate from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
Procedure:
-
Chill dimethylformamide (15 mmol) in an ice-cold bath.
-
Add phosphorus oxychloride (35 mmol) dropwise to the cold DMF with constant stirring over 15 minutes.
-
Continue stirring the mixture at 0 °C for an additional 20 minutes to form the Vilsmeier reagent.
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution, which will cause the product to precipitate.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide
This protocol details the synthesis of a hydrazone derivative, a common intermediate for creating more complex heterocyclic systems.[4][8]
Materials:
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.02 mol)
-
2-cyanoacetohydrazide (0.02 mol)
-
Absolute ethanol (60 mL)
Procedure:
-
Combine the pyrazole-4-carbaldehyde (0.02 mol) and 2-cyanoacetohydrazide (0.02 mol) in a round-bottom flask.
-
Add absolute ethanol (60 mL) to the flask.
-
Reflux the mixture for 5 hours at 120 °C.
-
After reflux, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the final product.
-
Characterize the product using IR and ¹H-NMR spectroscopy.
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Chloramphenicol, Clotrimazole)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism, adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Include positive controls (broth + inoculum, no compound) and negative controls (broth only). Also, include wells with standard antibiotics as a reference.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Synthetic pathway from a pyrazolone precursor to bioactive pyrazole derivatives.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical workflow for drug discovery using the pyrazole scaffold.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. orientjchem.org [orientjchem.org]
- 5. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. meddocsonline.org [meddocsonline.org]
- 11. srrjournals.com [srrjournals.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3-methyl-4-nitro-1H-pyrazole as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS No: 6814-58-0) as a strategic starting material for the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] The presence of three reactive sites—the chloro group, the nitro group, and the N-H of the pyrazole ring—makes this compound a versatile scaffold for chemical modification and the development of novel active ingredients.
Chemical Properties and Reactivity
This compound is a stable, five-membered heterocyclic compound. Its chemical reactivity is dictated by its functional groups:
-
C5-Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles like thiols. The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring activates the C5 position for such reactions.
-
C4-Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for the introduction of various substituents, most notably for the formation of amide linkages found in many commercial agrochemicals.
-
N1-H Group: The proton on the pyrazole nitrogen is acidic and can be removed by a base to generate a nucleophilic nitrogen atom, which can then be alkylated or arylated to introduce further diversity.
Applications in Agrochemical Synthesis
The pyrazole scaffold is a "privileged" structure in agrochemical discovery, appearing in numerous commercially successful products.[3] this compound serves as a valuable starting point for accessing several classes of agrochemicals.
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[3] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides. While direct synthesis from this compound is not explicitly documented for all commercial SDHIs, a plausible synthetic pathway involves its conversion to a key pyrazole-4-carboxylic acid intermediate.
Examples of Pyrazole-Carboxamide SDHI Fungicides:
-
Bixafen
-
Fluxapyroxad
-
Sedaxane
Herbicides: HPPD Inhibitors
Pyrazole derivatives are prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[3] Inhibition of this enzyme leads to the characteristic bleaching of weeds.
Examples of Pyrazole-Based HPPD Inhibitor Herbicides:
-
Pyrasulfotole
-
Topramezone
-
Pyrazoxyfen
Insecticides: Mitochondrial Electron Transport Inhibitors
Several pyrazole-based insecticides function by inhibiting mitochondrial electron transport, leading to paralysis and death of the target insects.
Examples of Pyrazole-Based Insecticides:
-
Tebufenpyrad
-
Tolfenpyrad
Key Synthetic Transformations and Protocols
The following protocols describe key transformations of this compound to generate valuable intermediates for agrochemical synthesis.
Reduction of the Nitro Group to Form 4-Amino-5-chloro-3-methyl-1H-pyrazole
The reduction of the nitro group to an amine is a critical step to enable the formation of amide bonds, a common feature in many agrochemicals. Several methods can be employed for this transformation.
Protocol 1: Catalytic Hydrogenation
This method is often clean and high-yielding but requires specialized equipment.
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation vessel
-
-
Procedure:
-
In a pressure-resistant vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-5-chloro-3-methyl-1H-pyrazole.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Metal-Acid Reduction
This is a classical and often more accessible method for nitro group reduction.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
-
Procedure (using SnCl₂):
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl portion-wise, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Synthesis of Pyrazole-4-Carboxamides
The formation of a pyrazole-4-carboxamide is a key step in the synthesis of many SDHI fungicides. This is typically achieved by coupling a pyrazole-4-carboxylic acid with an appropriate amine. The following is a general two-step protocol starting from the 4-amino-pyrazole intermediate.
Step 1: Diazotization and Cyanation (Sandmeyer Reaction) to form 5-Chloro-4-cyano-3-methyl-1H-pyrazole
-
Materials:
-
4-Amino-5-chloro-3-methyl-1H-pyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (use with extreme caution)
-
-
Procedure:
-
Dissolve 4-Amino-5-chloro-3-methyl-1H-pyrazole (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then gently heating to 50-60 °C to ensure complete reaction.
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude nitrile.
-
Step 2: Hydrolysis of the Nitrile to 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid
-
Materials:
-
5-Chloro-4-cyano-3-methyl-1H-pyrazole
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
-
Procedure (Acid Hydrolysis):
-
Carefully add the crude nitrile to concentrated sulfuric acid and heat the mixture to 80-100 °C for several hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Amide Coupling to form a Pyrazole-4-Carboxamide
-
Materials:
-
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a Fluxapyroxad analog)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent.
-
Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 eq).
-
Stir the mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess chlorinating agent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.
-
Add a solution of the desired amine (1.0 eq) and a base (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.
-
Quantitative Data
The following tables summarize representative quantitative data for reactions involving pyrazole derivatives in the context of agrochemical synthesis. Note that specific yields for the direct transformation of this compound into commercial products are often proprietary. The data presented here are from analogous reactions found in the literature.
Table 1: Representative Yields for Nitro Group Reduction on Pyrazole Scaffolds
| Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| H₂ (1 atm), Pd/C, Ethanol, rt | 4-Nitro-1H-pyrazole | 4-Amino-1H-pyrazole | >95 | Generic |
| SnCl₂·2H₂O, HCl, Ethanol, reflux | 1-Phenyl-4-nitro-1H-pyrazole | 1-Phenyl-4-amino-1H-pyrazole | 80-90 | Generic |
| Fe, NH₄Cl, Ethanol/H₂O, rt | 3-Methyl-4-nitro-1-phenyl-1H-pyrazole | 4-Amino-3-methyl-1-phenyl-1H-pyrazole | 85-95 | Generic |
Table 2: Biological Activity of Representative Pyrazole-Based Agrochemicals
| Compound | Class | Target Organism(s) | Mode of Action | Representative EC₅₀ / LC₅₀ |
| Bixafen | Fungicide | Septoria tritici, Puccinia spp. | SDHI | 0.02 - 0.5 mg/L |
| Fluxapyroxad | Fungicide | Broad-spectrum fungal pathogens | SDHI | 0.01 - 1.0 mg/L |
| Pyrasulfotole | Herbicide | Broadleaf weeds | HPPD inhibitor | 10 - 50 g a.i./ha |
| Tolfenpyrad | Insecticide | Thrips, aphids, whiteflies | Mitochondrial Complex I inhibitor | 0.5 - 5 mg/L |
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the utilization of this compound as a building block for agrochemicals.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for the Functionalization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the functionalization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for chemical modification. The protocols detailed below focus on three primary pathways: nucleophilic aromatic substitution at the C5-chloro position, reduction of the C4-nitro group, and alkylation at the N1-position of the pyrazole ring.
Introduction
This compound is a key intermediate for the synthesis of a diverse range of pyrazole derivatives. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, while the nitro group itself can be reduced to an amino group, opening up further derivatization possibilities. The acidic N-H of the pyrazole ring can be readily alkylated or arylated. These functionalities make it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Key Functionalization Strategies
The functionalization of this compound can be strategically approached at three distinct positions:
-
C5-Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNA r) by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at this position.
-
C4-Position: The nitro group can be selectively reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions.
-
N1-Position: The pyrazole nitrogen can be alkylated or arylated to introduce substituents that can modulate the compound's physicochemical and biological properties.
The following diagram illustrates the primary pathways for the functionalization of this compound.
Application Notes and Protocols for the Quantification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Introduction:
5-Chloro-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The presented methods are based on established analytical techniques for structurally similar compounds and provide a strong foundation for method development and validation.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the sensitive and specific quantification of this compound. This method is designed to separate the analyte from potential impurities and degradation products.
1.1. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm[1] |
| Column Temperature | 25 °C |
| Run Time | Approximately 10 minutes |
1.2. Expected Method Performance Characteristics
The following table summarizes the anticipated performance characteristics of the proposed HPLC method, based on typical values for similar pyrazole derivatives.[1][2][3][4]
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
1.3. Experimental Protocol: HPLC Quantification
1.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.3.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% acetic acid in water in a 60:40 (v/v) ratio. For example, to prepare 1 L, mix 600 mL of acetonitrile with 400 mL of water containing 0.4 mL of glacial acetic acid. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (preferably the mobile phase), and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.3.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
1.4. Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Section 2: UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound in solutions, provided that there are no interfering substances that absorb at the analytical wavelength.
2.1. Method Parameters
| Parameter | Proposed Condition |
| Solvent | Methanol or Ethanol |
| Analytical Wavelength (λmax) | To be determined experimentally (expect ~250-280 nm) |
| Path Length | 1 cm (standard quartz cuvette) |
| Mode | Absorbance |
2.2. Expected Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
2.3. Experimental Protocol: UV-Vis Spectrophotometry Quantification
2.3.1. Reagents and Materials
-
This compound reference standard
-
Methanol or Ethanol (spectroscopic grade)
-
Volumetric flasks, pipettes
-
Quartz cuvettes (1 cm path length)
2.3.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the expected linearity range (e.g., 1, 2.5, 5, 10, 15, 20, and 25 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute as necessary to obtain a final concentration that falls within the calibration range.
2.3.3. Spectrophotometric Procedure
-
Determine the λmax of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm) against a solvent blank.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law (A = εbc).
2.4. Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for analyte quantification.
Section 3: General Workflow for Analytical Method Development
The following diagram illustrates the logical relationship and general workflow from sample handling to final data analysis, applicable to both HPLC and UV-Vis spectrophotometry.
References
Application Notes and Protocols: Solubility of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the solubility characteristics of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this note focuses on its predicted solubility based on the known behavior of structurally similar pyrazole derivatives. Furthermore, a comprehensive experimental protocol for determining the precise solubility of this compound in various solvents is provided, alongside a visual workflow to guide the experimental process.
Predicted Solubility Profile
Similar pyrazole derivatives, such as 4-nitro-1H-pyrazole, are known to be sparingly soluble in water but more soluble in organic solvents like ethanol, acetone, and chloroform.[1] Another related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), moderate solubility in acetone, and temperature-dependent solubility in ethanol.[2]
Based on these observations, the predicted solubility of this compound is summarized in the table below. It is crucial to note that these are predictions and must be confirmed by experimental analysis.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High |
| Non-polar | Hexane, Toluene | Low |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of the compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current literature, a qualitative assessment based on related structures provides valuable guidance for its handling and use in research and development. The provided experimental protocol offers a robust framework for obtaining precise solubility measurements, which are critical for applications ranging from reaction optimization to formulation development in the pharmaceutical industry. Researchers are strongly encouraged to perform these experimental validations to ascertain the exact solubility of this compound in their specific solvent systems.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, three-step protocol for the large-scale synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the cyclocondensation of ethyl acetoacetate and hydrazine hydrate to form 3-methyl-1H-pyrazol-5-one. Subsequent nitration of the pyrazolone ring at the C4 position, followed by chlorination of the C5 hydroxyl group, yields the target compound. This document offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate reproducible and scalable production.
Introduction
This compound (CAS No: 6814-58-0) is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[1][2][3] The presence of nitro and chloro functional groups, combined with the pyrazole core, makes it a versatile scaffold for further chemical modifications.[4] Its derivatives have been investigated for applications in pharmaceuticals, owing to the prevalence of the pyrazole motif in numerous therapeutic agents. This protocol outlines a reliable and scalable synthetic route, starting from readily available commercial reagents.
Synthetic Workflow
The synthesis of this compound is accomplished via a three-step sequence as illustrated in the diagram below.
References
Application Notes and Protocols for the Derivatization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a versatile scaffold for the synthesis of biologically active compounds. The primary strategy focuses on the reduction of the nitro group to a key amine intermediate, followed by cyclocondensation to form a library of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have shown significant potential as kinase inhibitors, making them promising candidates for anticancer drug discovery.
Introduction
Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, serves as a valuable building block for creating diverse chemical libraries for biological screening. The derivatization strategy outlined herein focuses on the synthesis of pyrazolo[3,4-d]pyrimidines, which are known to be bioisosteres of purines and can act as potent inhibitors of various protein kinases involved in cell cycle regulation and signaling pathways critical to cancer progression.
Derivatization Strategy: From Nitropyrazole to Pyrazolo[3,4-d]pyrimidines
The core of the derivatization strategy involves a two-step process:
-
Reduction of the Nitro Group: The 4-nitro group of this compound is reduced to a 4-amino group, yielding the key intermediate, 4-amino-5-chloro-3-methyl-1H-pyrazole.
-
Cyclocondensation: The resulting 4-aminopyrazole undergoes a cyclocondensation reaction with various 1,3-dicarbonyl compounds or their equivalents to construct the pyrazolo[3,4-d]pyrimidine ring system. This approach allows for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-chloro-3-methyl-1H-pyrazole (Intermediate 2)
Materials:
-
This compound (1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1) (1 equivalent) in ethanol, add Tin(II) chloride dihydrate (5 equivalents).
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-5-chloro-3-methyl-1H-pyrazole (2).
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (3a-c)
Materials:
-
4-Amino-5-chloro-3-methyl-1H-pyrazole (2)
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate) (1.2 equivalents)
-
Acetic acid
Procedure:
-
A mixture of 4-amino-5-chloro-3-methyl-1H-pyrazole (2) (1 equivalent) and the respective 1,3-dicarbonyl compound (1.2 equivalents) in glacial acetic acid is heated at reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidine derivative.
Data Presentation: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity (IC₅₀ values in µM) of representative pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast)[1][2] | HCT-116 (Colon)[1] | HepG2 (Liver)[1][3] | A549 (Lung)[3][4] |
| Derivative 3a | 0.045 | 0.006 | 0.048 | 2.24 |
| Derivative 3b | 0.36 | 1.35 | - | 9.20 |
| Derivative 3c | 1.74 | - | - | - |
| Doxorubicin | 0.144 | 0.176 | 0.019 | 9.20 |
| Cisplatin | - | - | - | 3.65 |
| Compound | CDK2 IC₅₀ (µM)[1] | PLK4 IC₅₀ (µM)[2] | EGFR IC₅₀ (µM) |
| Derivative 3a | 0.057 | - | - |
| Derivative 3b | - | 0.0002 | - |
| Sorafenib | 0.184 | - | - |
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and biological screening.
Caption: Inhibition of CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-3-methyl-4-nitro-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route involves a two-step process starting from readily available precursors. The general strategy is the synthesis of the pyrazolone intermediate, followed by nitration and chlorination. The order of nitration and chlorination can potentially be reversed, but nitration of the pyrazolone followed by chlorination is a common pathway for similar structures.
Q2: What is the typical starting material for this synthesis?
A2: The synthesis typically begins with the preparation of 3-methyl-1H-pyrazol-5(4H)-one. This precursor is synthesized by the condensation of ethyl acetoacetate with hydrazine hydrate.[1][2]
Q3: How is the nitration step typically performed on pyrazole derivatives?
A3: Nitration of pyrazole rings is generally achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions.
Q4: What are the common chlorinating agents for this type of heterocyclic compound?
A4: For the chlorination of pyrazolones and related heterocyclic systems, phosphorus oxychloride (POCl₃) is a widely used and effective reagent. It can also act as a dehydrating agent. The Vilsmeier-Haack reaction, which utilizes a mixture of POCl₃ and a formamide like N,N-dimethylformamide (DMF), is a common method to achieve both chlorination and formylation, though for this specific synthesis, POCl₃ is primarily used for chlorination.[2]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low Yield in the Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). The typical reaction involves refluxing ethyl acetoacetate and hydrazine hydrate in ethanol for several hours.[1][2] |
| Product loss during workup | The product is a white to off-white solid. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. Wash the precipitate with cold ethanol to minimize dissolution.[2] |
| Impure starting materials | Use freshly distilled ethyl acetoacetate and high-purity hydrazine hydrate. |
Problem 2: Poor Yield or No Reaction During Nitration
| Potential Cause | Recommended Solution |
| Insufficient nitrating agent | Ensure the correct stoichiometry of the nitric acid/sulfuric acid mixture. A typical ratio is a slight excess of nitric acid. |
| Reaction temperature too low | While the reaction should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exotherm, it may require warming to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC. |
| Deactivation of the pyrazole ring | If the pyrazole ring is already substituted with strongly electron-withdrawing groups, nitration may be difficult. Ensure the precursor is the intended 3-methyl-1H-pyrazol-5-one. |
| Water in the reaction mixture | The presence of water can quench the nitronium ion. Use concentrated acids and ensure all glassware is dry. |
Problem 3: Formation of Multiple Products During Nitration
| Potential Cause | Recommended Solution |
| Over-nitration (dinitration) | Control the reaction temperature carefully. Adding the nitrating mixture dropwise at a low temperature can help prevent over-nitration. Use the minimum effective amount of nitric acid. |
| Isomeric products | While the 4-position is generally favored for electrophilic substitution on the pyrazole ring, other isomers can form. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary. |
| Ring-opening or degradation | Harsh reaction conditions (high temperature, prolonged reaction time) can lead to degradation of the pyrazole ring. Maintain the recommended temperature and monitor the reaction progress. |
Problem 4: Low Yield or Incomplete Reaction During Chlorination with POCl₃
| Potential Cause | Recommended Solution |
| Inactive POCl₃ | Use freshly opened or distilled phosphorus oxychloride. POCl₃ is sensitive to moisture. |
| Reaction temperature too low | The chlorination of pyrazolones with POCl₃ often requires heating. A typical temperature range is 80-110 °C. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Insufficient POCl₃ | Use a sufficient excess of POCl₃, which can also serve as the solvent. |
| Presence of water | Ensure the starting material (nitrated pyrazolone) is completely dry. Any moisture will react with and deactivate the POCl₃. |
Problem 5: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an oil or does not crystallize | After quenching the reaction mixture with ice water, the product may precipitate as a solid. If it oils out, try scratching the flask or adding a seed crystal. Extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) followed by evaporation may be necessary. |
| Impurities co-crystallize with the product | Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can improve purity. Column chromatography may be required for highly impure samples. |
| Tarry byproducts | Formation of tar often indicates decomposition due to excessive heat or prolonged reaction times. Adhering to the optimized reaction conditions is crucial. If tar is present, try to dissolve the crude product in a suitable solvent and filter off the insoluble material before further purification. |
Experimental Protocols
Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
A detailed protocol for the synthesis of the precursor is as follows:
| Parameter | Value |
| Reactants | Ethyl acetoacetate, Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Workup | Cooling in an ice bath, filtration, washing with cold ethanol |
| Typical Yield | ~89%[1] |
General Procedure for Nitration
| Parameter | Value |
| Reactant | 3-methyl-1H-pyrazol-5(4H)-one |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-10 °C (addition), then warming to room temperature |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Workup | Pouring onto crushed ice, filtration, washing with cold water |
General Procedure for Chlorination
| Parameter | Value |
| Reactant | 3-methyl-4-nitro-1H-pyrazol-5(4H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 80-110 °C (reflux) |
| Reaction Time | 2-5 hours (monitor by TLC) |
| Workup | Cooling, carefully pouring onto crushed ice, neutralization with a base (e.g., NaHCO₃), filtration or extraction |
Visualized Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Incomplete precipitation of the product. - Product is too soluble in the chosen recrystallization solvent. - Use of excessive solvent for recrystallization. - Premature crystallization during hot filtration. | - Cool the solution in an ice bath to maximize crystal formation. - Try a different solvent or a solvent mixture (e.g., ethanol/water). - Use the minimum amount of hot solvent required to dissolve the crude product. - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities depressing the melting point. - Residual solvent. | - Assess the purity of the crude product using TLC or HPLC. If impure, consider column chromatography before recrystallization.[1] - Ensure the product is thoroughly dried under vacuum. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Colored Impurities (Yellow/Brown) in the Final Product | - Presence of oxidized impurities or residual starting materials. - Degradation of the compound. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[1] - Ensure starting materials are pure and handle them under an inert atmosphere if they are sensitive to air or light. |
| Poor Separation or Tailing during Column Chromatography | - The basic nitrogen atoms of the pyrazole ring are interacting strongly with the acidic silica gel.[1] - Inappropriate solvent system. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[1] - Alternatively, use a different stationary phase such as neutral alumina.[1] - Optimize the eluent system by running TLC plates to achieve a good separation of the desired compound from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this compound and its derivatives is recrystallization, often from ethanol.[2][3][4]
Q2: My crude product is a solid after synthesis. Is further purification necessary?
A2: Yes, even if the crude product is a solid, it likely contains residual reactants, solvents, and byproducts from the synthesis. Purification is crucial to ensure the compound's purity for subsequent reactions or biological assays. The reaction mixture is often poured into water to precipitate the crude product, which should then be filtered, washed, and dried before further purification.[3]
Q3: How can I assess the purity of my this compound?
A3: The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on purity.[5][6] Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of purity and to monitor the progress of purification.[3] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q4: What are the potential impurities I should be aware of?
A4: Potential impurities can include unreacted starting materials from the nitration reaction, regioisomers (if the nitration is not perfectly selective), and degradation products. The starting pyrazole and nitrating agents are common impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a general procedure for the recrystallization of this compound.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-warm a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, warm receiving flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for purification issues.
General Purification Workflow
Caption: General workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 6. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically proceeds in a multi-step fashion, starting with the formation of the pyrazole core, followed by sequential nitration and chlorination. A common pathway involves the synthesis of 3-methyl-1H-pyrazole, which is then nitrated to form 3-methyl-4-nitro-1H-pyrazole, followed by chlorination to yield the final product. The precise order of nitration and chlorination may vary depending on the specific protocol.
Q2: What are the most common side products observed during the nitration of 3-methyl-1H-pyrazole?
A2: During the nitration of 3-methyl-1H-pyrazole, several side products can form. The most common include regioisomers of the desired 4-nitro product, such as 3-methyl-5-nitro-1H-pyrazole. Additionally, over-nitration can lead to the formation of di-nitro products like 3-methyl-4,5-dinitro-1H-pyrazole.[1] Under certain conditions, N-nitration can also occur, which may be followed by rearrangement.[2]
Q3: How can I minimize the formation of regioisomers during pyrazole synthesis?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical starting materials.[3] While the synthesis of the 3-methyl-1H-pyrazole precursor from symmetrical reagents avoids this, regioselectivity becomes crucial during the subsequent nitration step. To favor the formation of the desired 4-nitro isomer, controlling the reaction temperature and the choice of nitrating agent is critical. The use of milder nitrating agents and lower temperatures can enhance regioselectivity.
Q4: What are the potential side products during the chlorination step?
A4: In the final chlorination step, incomplete reaction can leave unreacted 3-methyl-4-nitro-1H-pyrazole. Over-chlorination is also a possibility, though less common due to the deactivating effect of the nitro group. A more significant side reaction can be the hydrolysis of the chloro group to a hydroxyl group, especially during workup in aqueous basic conditions, leading to the formation of 3-methyl-4-nitro-1H-pyrazol-5-one.
Q5: What are the recommended purification techniques for the final product and intermediates?
A5: Purification of pyrazole derivatives often involves a combination of techniques. Recrystallization is effective if a suitable solvent system can be found to selectively crystallize the desired product, leaving impurities in the mother liquor. For separating mixtures of isomers with different polarities, column chromatography on silica gel is a standard method.[4] In some cases, fractional distillation under reduced pressure can be used for volatile intermediates.[5] Another approach is the formation of acid addition salts, which can facilitate selective crystallization and purification.[6]
Troubleshooting Guides
Issue 1: Low Yield of 3-methyl-4-nitro-1H-pyrazole (Nitration Step)
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Nitrating Agent | The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride) significantly impacts the reaction. If yields are low, consider experimenting with different nitrating systems. Milder conditions may require longer reaction times but can improve selectivity. |
| Formation of Di-nitro Side Products | Excessive nitration can be minimized by carefully controlling the stoichiometry of the nitrating agent and maintaining a low reaction temperature (e.g., 0-10 °C).[7] |
| Degradation of Starting Material | Pyrazole rings can be susceptible to oxidation or degradation under harsh nitrating conditions.[2] Employing milder nitrating agents or lowering the reaction temperature can mitigate this. |
Issue 2: Presence of Multiple Isomers in the Nitrated Product
| Possible Cause | Troubleshooting Action |
| Lack of Regioselectivity | The regioselectivity of nitration is influenced by steric and electronic factors, as well as reaction conditions.[8] Lowering the reaction temperature can often improve selectivity for the thermodynamically favored product. |
| N-Nitration and Rearrangement | N-nitropyrazoles can form as intermediates and subsequently rearrange to C-nitro isomers.[2] The choice of solvent and acid catalyst can influence this pathway. |
| Ineffective Purification | Isomers can be difficult to separate. Optimize the mobile phase for column chromatography to achieve better separation.[4] Alternatively, explore selective crystallization of one isomer, potentially after derivatization or salt formation.[5] |
Issue 3: Low Yield or Impurities in the Final this compound Product (Chlorination Step)
| Possible Cause | Troubleshooting Action |
| Incomplete Chlorination | The deactivating nitro group can make the chlorination challenging. Ensure the stoichiometry of the chlorinating agent (e.g., SO₂Cl₂, NCS) is sufficient. A moderate increase in temperature or reaction time might be necessary. Monitor by TLC or LC-MS. |
| Hydrolysis of the Chloro Group | The 5-chloro substituent can be susceptible to nucleophilic substitution, especially hydrolysis under basic conditions during workup.[9] It is advisable to perform the workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. |
| Over-Chlorination | While less common, ensure the reaction is not run for an excessively long time or at too high a temperature, which could lead to further chlorination at other positions. |
Data Presentation
Table 1: Effect of Nitrating Agent on the Product Distribution in the Nitration of 3-methyl-1H-pyrazole
| Nitrating Agent | Temperature (°C) | Yield of 3-methyl-4-nitro-1H-pyrazole (%) | Yield of 3-methyl-5-nitro-1H-pyrazole (%) | Yield of Di-nitro products (%) |
| HNO₃/H₂SO₄ | 0-5 | 75 | 15 | 5 |
| HNO₃/H₂SO₄ | 25 | 60 | 20 | 15 |
| HNO₃/Ac₂O | 0-5 | 85 | 10 | <2 |
| HNO₃/Ac₂O | 25 | 70 | 18 | 8 |
Note: The data presented are illustrative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add 3-methyl-1H-pyrazole (5 g, 60.9 mmol) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.6 mL, 67 mmol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this mixture dropwise to the pyrazole solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve 3-methyl-4-nitro-1H-pyrazole (5 g, 39.3 mmol) in a suitable solvent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and an organic solvent.
-
Chlorination: Heat the reaction mixture to reflux. The reaction time will vary depending on the chlorinating agent and temperature (typically 2-6 hours). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
-
Isolation: The product may precipitate out of the aqueous solution. If so, filter the solid, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. connectsci.au [connectsci.au]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Substitution of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the N-substitution of 5-chloro-3-methyl-4-nitro-1H-pyrazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-substitution of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired N-substituted product. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of this compound can stem from several factors, ranging from the choice of reagents to the reaction conditions. The strong electron-withdrawing effect of the nitro group decreases the nucleophilicity of the pyrazole ring, potentially making the reaction more challenging than for other pyrazoles.
Troubleshooting Steps:
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Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the acidic N-H of the nitropyrazole. While potassium carbonate (K₂CO₃) is a common choice for pyrazole alkylation, a stronger base like sodium hydride (NaH) might be necessary for this electron-deficient system.[1]
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Stoichiometry: A slight excess of the base (e.g., 1.2-2.0 equivalents) is often beneficial.
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Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.
-
-
Assess Solubility: Poor solubility of the pyrazole starting material or the base can hinder the reaction.
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Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they help to dissolve the pyrazole and its salt.[1]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
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Steric Hindrance: A very bulky alkylating agent may react slowly.
-
-
Optimize Reaction Temperature:
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The reaction may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Q: I am obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of the N-substitution?
A: For unsymmetrical pyrazoles like this compound, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors.
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Steric Effects: The methyl group at the C3 position will sterically hinder attack at the adjacent N2 atom. Therefore, alkylation is generally favored at the less sterically hindered N1 position. This effect will be more pronounced with bulkier alkylating agents.[1]
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Electronic Effects: The electron-withdrawing nitro group at C4 will decrease the electron density of the entire ring, but its influence on the two nitrogen atoms might differ.
Strategies to Enhance Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence the N1/N2 ratio.
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Alkylating Agent: The structure of the alkylating agent plays a crucial role.
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Using a sterically demanding alkylating agent will likely increase the preference for substitution at the less hindered N1 position.[1]
-
-
Temperature: Lowering the reaction temperature may improve selectivity in some cases, although this could also decrease the overall reaction rate.
Issue 3: Presence of Side Products
Q: Besides the isomeric products, I am observing other spots on my TLC plate. What are the possible side reactions?
A: Potential side reactions could include:
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Reaction with the Nitro Group: Under strongly basic or reductive conditions, the nitro group could potentially be involved in side reactions.
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Decomposition: Prolonged heating at high temperatures might lead to the decomposition of the starting material or product.
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Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base.
Mitigation Strategies:
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Carefully control the reaction temperature and time.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Use purified reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the N-alkylation of this compound?
A1: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination for pyrazole N-alkylation is potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction can be initiated at room temperature and gently heated if necessary. The alkylating agent (e.g., an alkyl bromide or iodide) is typically added in a slight excess (1.1 equiv.).
Q2: How do the substituents on the pyrazole ring influence the N-alkylation reaction?
A2: The substituents have a significant impact:
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4-Nitro Group: This strong electron-withdrawing group deactivates the pyrazole ring, making the N-H proton more acidic but the deprotonated nitrogen less nucleophilic. This may necessitate a stronger base or more forcing reaction conditions (higher temperature or more reactive alkylating agent).
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5-Chloro Group: The chloro group is also electron-withdrawing and will contribute to the overall deactivation of the ring.
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3-Methyl Group: This group provides steric hindrance around the adjacent N2 position, which can be exploited to achieve regioselectivity, favoring substitution at the N1 position.[1]
Q3: What are the best analytical techniques to monitor the reaction and characterize the products?
A3:
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Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of the starting material and the formation of products.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for distinguishing between the N1 and N2 regioisomers. Nuclear Overhauser Effect (NOE) experiments can be particularly useful to determine the proximity of the new N-substituent to the methyl group at C3, thus confirming the regiochemistry.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Q4: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?
A4:
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Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes, a small change in the eluent composition or using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture might selectively crystallize one isomer, leaving the other in the mother liquor.
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Preparative HPLC: If the isomers are inseparable by other means, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method for separation.
Data Presentation
Table 1: Recommended Starting Conditions for N-Alkylation of this compound
| Parameter | Recommended Condition | Rationale / Notes |
| Base | K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.) | K₂CO₃ is a good starting point. NaH may be needed for less reactive alkylating agents due to the electron-deficient nature of the pyrazole.[1] |
| Solvent | Anhydrous DMF or DMSO | Good solubility for the pyrazole salt and generally effective for N-alkylation reactions.[1] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and heat if the reaction is sluggish. Monitor for decomposition at higher temperatures. |
| Alkylating Agent | Alkyl Iodide or Bromide (1.1 equiv.) | Iodides are more reactive than bromides, which are more reactive than chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
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This compound
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Anhydrous N,N-Dimethylformamide (DMF)
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Potassium Carbonate (K₂CO₃), finely powdered and dried
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Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
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Ethyl Acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
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Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
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Add the desired alkylating agent (1.1 equiv.) to the suspension.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually heat the mixture (e.g., to 50-60 °C).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted product(s).
Visualizations
Caption: General experimental workflow for the N-substitution of this compound.
Caption: Troubleshooting decision tree for optimizing the N-substitution reaction.
References
Technical Support Center: Thermal Stability and Decomposition of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving the thermal analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and accurate characterization of this energetic material.
Troubleshooting Guides
This section addresses specific issues users might encounter during the thermal analysis of this compound and similar energetic compounds.
Issue 1: Irreproducible Onset Temperatures in DSC Analysis
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Question: My Differential Scanning Calorimetry (DSC) experiments show significant variation in the onset temperature of decomposition for the same sample. What could be the cause?
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Answer: Irreproducible onset temperatures are a common issue and can stem from several factors:
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Sample Heterogeneity: Ensure the sample is homogenous. Any impurities or variations in crystalline form can affect the decomposition temperature.
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Sample Mass and Pan Type: Variations in sample mass can lead to thermal lag. It is recommended to use a consistent, small sample mass (typically 1-5 mg). The type of crucible is also critical; for energetic materials, hermetically sealed pans are often used to contain any evolved gases and prevent evaporation, which can affect the measured thermal events.[1]
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Heating Rate: Different heating rates will result in different onset temperatures. A slower heating rate generally provides better resolution and a lower onset temperature. Ensure the same heating rate is used across all experiments for comparability.
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Instrument Calibration: Verify that the DSC instrument is properly calibrated for both temperature and enthalpy.
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Issue 2: Unexpected Mass Loss in TGA Before Decomposition
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Question: My Thermogravimetric Analysis (TGA) curve shows a mass loss at a temperature lower than the expected decomposition temperature. What does this indicate?
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Answer: A mass loss prior to the main decomposition event can be attributed to several factors:
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Presence of Volatiles: The sample may contain residual solvent or moisture. This will typically be observed as an initial, often gradual, mass loss at temperatures below 150°C.
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Sublimation: Some pyrazole derivatives can sublime at elevated temperatures. If sublimation occurs, a mass loss will be observed without a corresponding exothermic event in a simultaneous DSC analysis.
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Slow, Low-Temperature Decomposition: The compound might undergo a slow, initial decomposition step before the main, more rapid decomposition.
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Issue 3: Baseline Irregularities in DSC or TGA Curves
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Question: I am observing a noisy or drifting baseline in my thermal analysis data. How can I resolve this?
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Answer: Baseline irregularities can obscure subtle thermal events and affect the accuracy of measurements. Common causes and solutions include:
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Gas Flow Rate: Inconsistent purge gas flow can cause baseline fluctuations. Ensure a stable and appropriate flow rate for the purge gas (typically nitrogen or argon for inert atmosphere).
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Instrument Contamination: Residue from previous experiments can contaminate the furnace or sample holder, leading to a drifting baseline. Regular cleaning of the instrument is essential.
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Sample Pan Interaction: The sample may be reacting with the material of the sample pan. Consider using a different, inert pan material like gold-plated stainless steel for highly reactive compounds.[1]
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Improper Pan Sealing: For DSC, ensure that hermetically sealed pans are properly sealed to prevent leakage of volatiles, which can cause baseline drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely decomposition products of this compound?
A2: The decomposition of nitropyrazoles often proceeds through the homolytic cleavage of the C-NO₂ or N-NO₂ bond, leading to the release of nitrogen oxides (NO₂, NO).[3][4] The pyrazole ring itself may then fragment. Due to the presence of chlorine, the formation of chlorinated byproducts and HCl is also possible. Evolved Gas Analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) is the most effective method to identify the specific decomposition products.
Q3: What safety precautions should be taken when performing thermal analysis on this compound?
A3: this compound should be handled as a potentially energetic material. Key safety precautions include:
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Small Sample Size: Use the smallest amount of sample necessary for the analysis (typically 1-5 mg).
-
Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Use of a Blast Shield: When conducting DSC on unknown or potentially explosive materials, a blast shield around the instrument is recommended.
-
Proper Ventilation: Perform all sample handling and analysis in a well-ventilated area or a fume hood to avoid inhalation of any potentially toxic fumes released during decomposition.
Q4: How do I choose the appropriate heating rate for my DSC/TGA experiment?
A4: The choice of heating rate is a trade-off between resolution and sensitivity.
-
Slower Heating Rates (e.g., 1-5 °C/min): Provide better resolution of thermal events that are close together and result in more accurate onset temperatures. However, the peaks will be broader and less intense.
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Faster Heating Rates (e.g., 10-20 °C/min): Produce sharper, more intense peaks, which can be easier to detect. However, this can lead to a shift in the onset temperature to higher values and may cause overlapping of thermal events. A common starting point for initial screening is 10 °C/min.
Data Presentation
Disclaimer: The following table contains representative data for analogous substituted nitropyrazole compounds. This data should be used for estimation purposes only. Experimental determination for this compound is strongly recommended.
| Compound | Onset Decomposition Temp. (°C) (DSC) | Peak Decomposition Temp. (°C) (DSC) | Major Mass Loss Range (°C) (TGA) | Reference |
| 2-Acryloyl-3,4-dinitropyrazole | 194.8 | - | - | [2] |
| 2-Allyl-3,4-dinitropyrazole | 201.2 | - | - | [2] |
| 2-Acryloyl-3,5-dinitropyrazole | 255.1 | - | - | [2] |
| 2-Allyl-3,5-dinitropyrazole | 217.4 | - | - | [2] |
| 3,4-Dinitropyrazole | 275 | - | - | [2] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
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Instrument Preparation: Ensure the DSC instrument is clean and calibrated according to the manufacturer's instructions.
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Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealable aluminum pan.
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Pan Sealing: Hermetically seal the pan to contain any evolved gases during the experiment.
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Reference Pan: Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition, but within the instrument's safe operating limits (e.g., 350°C).
-
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where the sample has completely decomposed (e.g., 400°C).
-
-
-
Data Analysis: Analyze the TGA curve to determine the temperatures of mass loss events and the percentage of mass lost at each stage.
Mandatory Visualization
Caption: Workflow for Thermal Analysis of this compound.
References
troubleshooting unexpected spectral data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Welcome to the technical support center for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectral data and provide clear experimental guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula is C₄H₄ClN₃O₂, which corresponds to a molecular weight of approximately 161.55 g/mol . Your mass spectrometry results should reflect this mass, keeping in mind isotopic distributions, especially for chlorine.
Q2: I am seeing broad peaks in my ¹H NMR spectrum. What are the common causes?
A2: Broad peaks in an NMR spectrum can arise from several factors. These include poor shimming of the instrument, sample inhomogeneity due to poor solubility, or the presence of paramagnetic impurities. For pyrazole-containing compounds, proton exchange of the N-H proton can also lead to peak broadening.
Q3: My IR spectrum does not show a clear C-Cl stretching vibration. Is this normal?
A3: Yes, this is not uncommon. The carbon-chlorine stretching vibration often appears in the fingerprint region of the IR spectrum where it can overlap with other vibrational modes, making it difficult to assign definitively.
Q4: The fragmentation pattern in my mass spectrum is complex. What are the expected fragmentation pathways for this molecule?
A4: Pyrazole rings typically fragment through the loss of HCN or N₂. However, the presence of a nitro group can significantly alter this pattern, often making these fragmentations secondary. Expect to see fragments corresponding to the loss of the nitro group (NO₂) and subsequent ring fragmentation.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unexpected chemical shifts in my ¹H or ¹³C NMR spectrum.
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Possible Cause 1: Incorrect Solvent Referencing. The chemical shifts of your sample are referenced to the residual solvent peak. Ensure you are using the correct reference value for your deuterated solvent.
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Troubleshooting:
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Verify the chemical shift of the residual solvent peak against established tables.
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If an internal standard was used, confirm its identity and expected chemical shift.
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-
Possible Cause 2: pH Effects. The protonation state of the pyrazole ring can be influenced by the acidity of the sample or solvent, leading to shifts in the positions of nearby protons and carbons.
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Troubleshooting:
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Ensure your deuterated solvent is free from acidic or basic impurities.
-
If the sample is known to be acidic or basic, consider using a buffered NMR solvent or a different solvent altogether.
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-
Possible Cause 3: Concentration Effects. At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.
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Troubleshooting:
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Prepare a more dilute sample and re-acquire the spectrum to see if the chemical shifts change.
-
A logical workflow for troubleshooting unexpected NMR chemical shifts is outlined below.
Infrared (IR) Spectroscopy
Issue: My IR spectrum has broad, overlapping peaks in the fingerprint region.
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Possible Cause 1: Poor Sample Preparation. For solid samples analyzed by ATR-FTIR, insufficient contact with the ATR crystal can lead to poor quality spectra.
-
Troubleshooting:
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Ensure the sample is finely ground.
-
Apply consistent and even pressure to ensure good contact between the sample and the ATR crystal.
-
-
Possible Cause 2: Water Contamination. The presence of water in your sample or on the ATR crystal will result in a broad absorption band around 3200-3500 cm⁻¹.
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Troubleshooting:
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Ensure your sample is dry.
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Thoroughly clean and dry the ATR crystal with an appropriate solvent (e.g., isopropanol) before acquiring the background and sample spectra.
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Mass Spectrometry (MS)
Issue: I do not observe the molecular ion peak (M⁺) in my mass spectrum.
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Possible Cause 1: Extensive Fragmentation. Electron ionization (EI) is a high-energy technique that can cause extensive fragmentation, leading to a very low abundance or absence of the molecular ion peak.
-
Troubleshooting:
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If available, use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate the molecular ion with less fragmentation.
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-
Possible Cause 2: In-source Decomposition. The compound may be thermally labile and decompose in the hot ion source before ionization.
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Troubleshooting:
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If possible, lower the temperature of the ion source.
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Expected Spectral Data
The following tables summarize the predicted spectral data for this compound. This data is based on computational predictions and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | ~13.5 - 14.5 | Broad Singlet |
| CH₃ | ~2.5 - 2.7 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | ~135 - 140 |
| C-NO₂ | ~145 - 150 |
| C-CH₃ | ~148 - 153 |
| CH₃ | ~12 - 15 |
Table 3: Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3100 - 3300 | Broad |
| C-H Stretch (methyl) | 2900 - 3000 | |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C=N/C=C Stretch (ring) | 1400 - 1600 | |
| C-Cl Stretch | 600 - 800 |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 161/163 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 115/117 | [M - NO₂]⁺ |
| 90/92 | [M - NO₂ - HCN]⁺ |
| 78/80 | [M - NO₂ - N₂]⁺ |
Experimental Protocols
NMR Sample Preparation (General Protocol)
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Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the solubility of the compound.
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Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.
ATR-FTIR Spectroscopy (General Protocol)
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Acquire Spectrum: Collect the sample spectrum.
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Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
The relationship between these experimental protocols and potential issues is visualized in the diagram below.
Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
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Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
regioselectivity issues in reactions with 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Welcome to the technical support center for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the regioselectivity of reactions involving this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when working with this compound?
A1: The primary regioselectivity issue arises during N-substitution reactions (e.g., N-alkylation and N-arylation). The pyrazole ring has two nitrogen atoms (N1 and N2) that can potentially be substituted. Due to the substitution pattern of this compound, these two nitrogen atoms are in different chemical environments, leading to the formation of two possible regioisomers. The electron-withdrawing nature of the 4-nitro group and the presence of substituents at the 3- and 5-positions create a complex interplay of electronic and steric effects that govern the reaction's outcome.
Q2: Which nitrogen (N1 or N2) is generally more favored for alkylation, and why?
A2: In the case of 3-substituted pyrazoles, N-alkylation often preferentially occurs at the N1 position. This is primarily due to steric hindrance from the substituent at the 3-position (the methyl group in this case), which makes the adjacent N2 position less accessible to the incoming alkylating agent. However, the strongly electron-withdrawing 4-nitro group significantly influences the electron density at both nitrogen atoms, and the final regiochemical outcome can be highly dependent on the reaction conditions.
Q3: How does the 5-chloro substituent influence the reactivity of the pyrazole ring?
A3: The 5-chloro group is a potential site for nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group at the 4-position activates the chloro group towards displacement by nucleophiles. This provides a pathway for further functionalization of the pyrazole ring, but it can also be a source of side reactions if the desired reaction is N-alkylation or N-arylation.
Q4: Can the 5-chloro group be selectively replaced without affecting the nitro group?
A4: Yes, nucleophilic substitution of the 5-chloro group is a common reaction for this class of compounds. The nitro group at the 4-position is generally stable under the conditions typically used for nucleophilic substitution of the chloro group. However, the choice of nucleophile and reaction conditions is crucial to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation (Mixture of N1 and N2 isomers)
Possible Causes:
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Suboptimal Base-Solvent System: The choice of base and solvent has a profound impact on the regioselectivity of N-alkylation.
-
Steric Effects: The size of the alkylating or arylating agent can influence which nitrogen atom is more accessible.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.
Troubleshooting Steps:
-
Modify the Base-Solvent System:
-
For preferential N1-alkylation , a combination of a weaker base and a polar aprotic solvent is often effective. A widely used system is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Stronger bases like sodium hydride (NaH) can sometimes lead to a mixture of isomers or favor the thermodynamically more stable product, which may not be the desired one.
-
-
Consider the Steric Hindrance of the Electrophile:
-
Using a bulkier alkylating or arylating agent may increase the preference for substitution at the less sterically hindered N1 position.
-
-
Optimize Reaction Temperature:
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Lowering the reaction temperature may favor the kinetically controlled product, which is often the N1 isomer due to easier access.
-
Summary of Conditions for N-Alkylation Regioselectivity:
| Condition | Expected Outcome | Rationale |
| Base/Solvent | ||
| K₂CO₃ / DMSO | Favors N1 isomer | Milder conditions, often leading to kinetic product. |
| NaH / THF | Can lead to mixtures | Stronger base, may favor thermodynamic product. |
| Alkylating Agent | ||
| Bulky (e.g., isopropyl, t-butyl) | Higher N1 selectivity | Increased steric hindrance at the N2 position. |
| Small (e.g., methyl) | Lower N1 selectivity | Less steric differentiation between N1 and N2. |
| Temperature | ||
| Low Temperature | May favor kinetic (N1) product | Reduces energy for overcoming steric barriers to N2. |
| High Temperature | May favor thermodynamic product | Allows for equilibration to the more stable isomer. |
Issue 2: Unwanted Nucleophilic Substitution of the 5-Chloro Group
Possible Causes:
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Presence of a Strong Nucleophile: The base used for deprotonation of the pyrazole nitrogen or other nucleophilic species in the reaction mixture can attack the C5 position.
-
Elevated Reaction Temperature: Higher temperatures can promote the SNAr reaction.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base for the deprotonation step of N-alkylation/arylation, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
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Control the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing SNAr pathway.
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Protecting Groups: In complex syntheses, consider protecting the pyrazole nitrogen first, then performing the nucleophilic substitution, followed by deprotection.
Issue 3: Difficulty in Separating N1 and N2 Regioisomers
Possible Causes:
-
The N1 and N2 isomers can have very similar polarities, making chromatographic separation challenging.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Use a long silica gel column with a shallow solvent gradient to improve separation.
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Explore different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find optimal selectivity.
-
-
Derivatization: If separation is extremely difficult, consider derivatizing the mixture to introduce a functional group that allows for easier separation (e.g., via crystallization or chromatography of the derivatives), followed by removal of the derivatizing group.
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Crystallization: Attempt fractional crystallization from various solvents, as the two isomers may have different solubilities.
Experimental Protocols
General Protocol for Regioselective N1-Alkylation
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Materials:
-
This compound
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Alkyl halide (e.g., iodomethane, benzyl bromide)
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Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
-
Visualizations
Below are diagrams illustrating key concepts in the regioselective reactions of this compound.
Caption: Factors influencing N1 vs. N2 regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Technical Support Center: Purification of 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-3-methyl-4-nitro-1H-pyrazole. The following sections address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | 1. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Excessive solvent used: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 3. Premature crystallization: The compound crystallizes too quickly, trapping impurities. 4. Product decomposition: The compound may be unstable at the boiling point of the solvent. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of pure crystals. Seeding with a pure crystal can also promote controlled crystallization. 4. Lower Temperature Recrystallization: If decomposition is suspected, attempt recrystallization at a lower temperature using a solvent with a lower boiling point or a mixed solvent system. |
| Persistent Yellow/Brown Coloration in Product | 1. Presence of colored impurities: These may be starting materials, byproducts from side reactions during synthesis, or degradation products. 2. Residual starting material: Unreacted 5-Chloro-3-methyl-1H-pyrazole or nitrating agents. 3. Formation of regioisomers: Nitration of the pyrazole ring can sometimes lead to the formation of other nitro-isomers. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Column Chromatography: If recrystallization is ineffective, purify the compound using silica gel column chromatography. A solvent system of ethyl acetate/hexane is a good starting point. 3. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base to remove acidic impurities. |
| Oily Product Instead of Crystals | 1. Low melting point of impurities: The presence of impurities can lower the melting point of the mixture, causing it to "oil out." 2. Supersaturation: The solution is too concentrated, leading to rapid precipitation as an oil. | 1. Solvent Selection: Try a different recrystallization solvent or a mixed solvent system. 2. Slower Cooling and Seeding: Allow the solution to cool more slowly and introduce a seed crystal to induce proper crystallization. 3. Trituration: If an oil persists, try triturating it with a poor solvent (a solvent in which the desired compound is insoluble) to induce solidification. |
| Multiple Spots on TLC Analysis After Purification | 1. Ineffective purification: The chosen method is not separating the impurities from the product. 2. Product degradation on TLC plate: The compound may be unstable on the silica gel. | 1. Optimize Chromatography: If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). 2. Alternative Purification: Consider alternative purification methods such as preparative HPLC or crystallization of an acid addition salt. 3. Check Stability: To check for on-plate degradation, spot the sample and elute the plate immediately. Compare this to a plate that has been spotted and left for a longer period before elution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, such as 5-Chloro-3-methyl-1H-pyrazole, and potential regioisomers formed during the nitration reaction. Depending on the reaction conditions, byproducts from side reactions or decomposition may also be present.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of many pyrazole derivatives. However, the ideal solvent can depend on the specific impurities present. It is advisable to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture for your specific sample.
Q3: My compound is still impure after multiple recrystallizations. What should I do next?
A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. A silica gel column with an ethyl acetate/hexane eluent system is a good starting point for separating non-polar impurities. For more challenging separations, preparative HPLC may be necessary.
Q4: Can I use activated charcoal to decolorize my product?
A4: Yes, activated charcoal can be effective in removing colored impurities. Add a small amount to the hot solution during recrystallization, heat for a short period, and then filter the hot solution to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified compound should also be sharp and within the expected range.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a standard procedure for the purification of this compound by recrystallization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of this compound when recrystallization is ineffective.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, scalable. | May not be effective for all impurities; potential for product loss in mother liquor. |
| Silica Gel Chromatography | >99% | High resolution for separating closely related compounds. | More time-consuming and requires more solvent than recrystallization; potential for sample decomposition on silica. |
| Acid Salt Crystallization | Variable | Can be highly selective for basic compounds. | Requires an additional reaction step and subsequent neutralization. |
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Potential impurities from the synthesis of this compound.
challenges in the scale-up of 5-Chloro-3-methyl-4-nitro-1H-pyrazole production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-methyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction. On a large scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant explosion hazard.[1][2] It is crucial to have precise temperature control, often through slow, controlled addition of reagents and efficient cooling systems.[2] The use of strong acids like nitric and sulfuric acid also requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.
Q2: How can the formation of regioisomers be controlled during the nitration of 3-methyl-1H-pyrazole?
A2: The formation of different nitro-isomers is a common challenge in pyrazole chemistry. The regioselectivity of the nitration reaction is highly dependent on the reaction conditions. Key factors to control include:
-
Temperature: Lower temperatures generally favor the formation of specific isomers.
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid mixture, nitric acid/acetic anhydride) can influence the isomer ratio.[3]
-
Solvent: The solvent system can affect the reactivity and selectivity of the nitration process.
Systematic optimization of these parameters on a small scale is recommended before proceeding to a larger scale production.
Q3: What are the most effective methods for purifying the final product?
A3: Purification of this compound typically involves crystallization or column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. Recrystallization from a suitable solvent system is often effective for removing minor impurities and isolating the desired product on a larger scale. For separating mixtures of isomers that are difficult to resolve by crystallization, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is more suitable for smaller quantities.[4][5]
Q4: Can continuous flow chemistry be applied to the production of this compound?
A4: Yes, continuous flow reactors are highly advantageous for nitration reactions, especially during scale-up.[6] They offer superior heat and mass transfer, allowing for better temperature control and minimizing the risk of thermal runaway.[2][6] This technology can lead to improved safety, higher yields, and better product consistency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Increase reaction time or temperature gradually, monitoring by TLC or HPLC. - Optimize the reaction temperature; too high or too low can be detrimental. - Ensure the purity of starting materials and reagents. |
| Formation of a Dark Tar-like Substance | - Reaction temperature is too high, leading to decomposition. - Presence of impurities that catalyze side reactions. | - Maintain strict temperature control, especially during the addition of the nitrating agent. - Use purified starting materials and high-purity solvents. |
| Mixture of Isomers Observed | - Lack of regioselectivity in the nitration step. | - Re-evaluate and optimize the nitration conditions (temperature, nitrating agent, solvent). - Consider a different synthetic route if regioselectivity cannot be controlled. |
| Product is Difficult to Purify | - Presence of closely related impurities or isomers. - Product oiling out during crystallization. | - For isomeric impurities, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). - If oiling out occurs, try a different crystallization solvent or a solvent mixture. Seeding the solution with a pure crystal can also help. |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole
This procedure is based on established methods for the nitration of pyrazoles.[3][7]
Materials:
-
3-methyl-1H-pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-methyl-1H-pyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield 3-methyl-4-nitro-1H-pyrazole.
Protocol 2: Synthesis of this compound
This procedure is a hypothetical adaptation based on chlorination methods for similar heterocyclic compounds.
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 3-methyl-4-nitro-1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Typical Reaction Parameters and Yields (Lab Scale)
| Step | Key Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Nitration | 3-methyl-1H-pyrazole, HNO₃/H₂SO₄ | Sulfuric Acid | 0 - 10 | 3 | 70 - 85 | >95 |
| Chlorination | 3-methyl-4-nitro-1H-pyrazole, NCS | Acetonitrile | Reflux | 4 - 6 | 60 - 75 | >98 |
Note: Yields and purity are estimates based on related literature and may vary depending on specific experimental conditions.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
handling and storage recommendations for 5-Chloro-3-methyl-4-nitro-1H-pyrazole
This guide provides handling, storage, and safety recommendations for 5-Chloro-3-methyl-4-nitro-1H-pyrazole. The information is based on best practices for similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and consult with your institution's safety officer for guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure safety, it is recommended to use the following personal protective equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working in a poorly ventilated area or if dust/aerosols are generated.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed, sealed container in a dry, cool, and well-ventilated place.[1][4][6][8] Keep it away from heat, sparks, and open flames.[1] It should also be stored apart from foodstuff containers or incompatible materials.[6]
Q4: How should I handle spills of this compound?
A4: In the event of a spill, you should:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[6][9]
-
Remove all sources of ignition.[6]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[6][9]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[9] For liquid spills, soak up with an inert absorbent material.[1]
-
Prevent the chemical from entering drains.[6]
-
Dispose of the waste in accordance with local, state, and federal regulations.[2]
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures in case of accidental exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][4]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4]
Summary of Quantitative Data
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | [1][6] |
| Storage Atmosphere | Dry, well-ventilated | [1][6][8] |
| Incompatible Materials | Foodstuff containers, other incompatible materials | [6] |
Experimental Workflow: Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of chemical compounds.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 6814-58-0 | this compound - Synblock [synblock.com]
- 9. capotchem.com [capotchem.com]
Validation & Comparative
A Comparative Analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole and Its Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of Key Nitropyrazole Isomers
In the landscape of heterocyclic chemistry, nitropyrazoles represent a class of compounds with significant potential in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial and cytotoxic effects, make them attractive scaffolds for drug discovery. This guide provides a detailed comparison of 5-Chloro-3-methyl-4-nitro-1H-pyrazole with its isomers: 3-methyl-4-nitro-1H-pyrazole, 5-methyl-3-nitro-1H-pyrazole, and 3,5-dimethyl-4-nitro-1H-pyrazole. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences between these closely related molecules.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of these isomers, which in turn can affect their biological activity and formulation characteristics. While direct comparative studies are limited, a compilation of available data provides valuable insights.
| Property | This compound | 3-Methyl-4-nitro-1H-pyrazole[1] | 5-Methyl-3-nitro-1H-pyrazole[2] | 3,5-Dimethyl-4-nitro-1H-pyrazole[3] |
| Molecular Formula | C₄H₄ClN₃O₂ | C₄H₅N₃O₂ | C₄H₅N₃O₂ | C₅H₇N₃O₂ |
| Molecular Weight ( g/mol ) | 161.55 | 127.10 | 127.10 | 141.13 |
| Melting Point (°C) | Not available | Not available | Not available | 123-124 |
| Boiling Point (°C) | Not available | Not available | Not available | 325 (lit.) |
| Density (g/cm³) | Not available | Not available | Not available | 1.339 ± 0.06 |
| Solubility | Not available | Slightly soluble in water | Not available | Not available |
Note: The lack of comprehensive experimental data for this compound and some of its isomers highlights the need for further research to fully characterize these compounds.
Synthesis of Nitropyrazole Isomers
The synthesis of these nitropyrazole isomers generally involves the nitration of a corresponding pyrazole precursor. The specific starting materials and reaction conditions determine the final product.
Synthesis of this compound (Proposed)
Synthesis of Other Nitropyrazole Isomers
Synthesis protocols for the other isomers are more established:
-
3,5-Dimethyl-4-nitro-1H-pyrazole: This isomer is typically synthesized by the nitration of 3,5-dimethylpyrazole. The starting 3,5-dimethylpyrazole can be obtained through the condensation of acetylacetone with hydrazine.[4]
-
3-Methyl-4-nitro-1H-pyrazole and 5-Methyl-3-nitro-1H-pyrazole: The synthesis of these isomers can be achieved through various methods, often involving the nitration of 3-methylpyrazole, which can lead to a mixture of isomers that require separation.
Biological Activities: A Comparative Perspective
While comprehensive, direct comparative studies on the biological activities of these specific isomers are scarce, the broader class of pyrazole and nitropyrazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.
Cytotoxicity
Nitropyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to generate reactive oxygen species, leading to cellular damage.
Available Data on Isomer Cytotoxicity:
Direct experimental data on the cytotoxicity of this compound is not available in the reviewed literature. However, studies on other pyrazole derivatives provide a basis for expected activity. For instance, various substituted pyrazolones have demonstrated cytotoxic effects in assays like the brine shrimp lethality bioassay and against human cancer cell lines.
Antimicrobial Activity
The pyrazole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. The introduction of a nitro group can enhance this activity.
Available Data on Isomer Antimicrobial Activity:
Specific antimicrobial activity data for this compound is not readily found. However, numerous studies have demonstrated the antibacterial and antifungal properties of various pyrazole derivatives. For example, certain pyrazole analogues have shown significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][6][7][8]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Proposed Synthesis of this compound
Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole
This procedure is adapted from the synthesis of similar chloro-pyrazole derivatives.
-
To a stirred solution of 3-methyl-5-pyrazolone, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 5-chloro-3-methyl-1H-pyrazole.
Step 2: Nitration of 5-Chloro-3-methyl-1H-pyrazole
This is a general procedure for the nitration of pyrazole rings.
-
Dissolve 5-chloro-3-methyl-1H-pyrazole in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This guide provides a comparative overview of this compound and its key isomers. While there is a clear need for more direct comparative studies to fully elucidate their structure-activity relationships, the available data and proposed synthetic and analytical methods offer a solid foundation for future research. The distinct substitution patterns of these isomers undoubtedly lead to differences in their physicochemical and biological profiles, making them a fertile ground for further investigation in the quest for novel therapeutic agents and advanced materials. Researchers are encouraged to utilize the provided protocols to generate robust, comparable data that will contribute to a deeper understanding of this promising class of compounds.
References
- 1. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. orientjchem.org [orientjchem.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. asm.org [asm.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. woah.org [woah.org]
A Comparative Analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole derivatives. This document outlines their synthesis, biological activities, and potential mechanisms of action, supported by experimental data from related studies and detailed protocols for key biological assays.
The pyrazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of specific substituents, such as a chloro group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position, can significantly modulate the biological efficacy of the pyrazole core. This guide focuses on the derivatives of this compound, offering a comparative perspective on their potential as therapeutic agents.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the this compound core typically involves a multi-step process. A common synthetic strategy begins with the cyclocondensation of a β-diketone with a hydrazine derivative to form the pyrazole ring. Subsequent chlorination and nitration steps yield the target scaffold.
A plausible synthetic route for N-substituted derivatives starts with the readily available 3-methyl-1H-pyrazol-5(4H)-one. This precursor can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position and a chloro group at the 5-position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The subsequent nitration of the pyrazole ring at the 4-position would lead to the desired this compound scaffold. Derivatization at the N1 position can be achieved by reacting the NH-pyrazole with various alkyl or aryl halides.
Comparative Biological Activity
While direct comparative studies on a series of N-substituted this compound derivatives are limited in the available literature, we can infer potential structure-activity relationships (SAR) based on studies of structurally related pyrazole compounds. The following tables present a hypothetical comparison based on these inferences, highlighting the expected impact of different N1-substituents on anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of pyrazole derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The presence of a 4-nitro group is often associated with enhanced cytotoxic activity. The nature of the substituent at the N1 position is crucial for modulating this activity.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical this compound Derivatives
| Derivative (N1-Substituent) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| -H | >100 | >100 | >100 |
| -CH₃ | 50.5 | 65.2 | 70.8 |
| -C₂H₅ | 45.1 | 58.9 | 62.3 |
| -Phenyl | 25.8 | 30.1 | 35.5 |
| -4-Chlorophenyl | 15.2 | 18.5 | 22.1 |
| -4-Methoxyphenyl | 35.6 | 42.3 | 48.9 |
| -4-Nitrophenyl | 10.1 | 12.7 | 15.3 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on trends observed in related pyrazole series.
The hypothetical data suggests that N-alkylation slightly increases anticancer activity compared to the unsubstituted pyrazole. N-arylation, particularly with electron-withdrawing groups like a chloro or nitro substituent on the phenyl ring, is expected to significantly enhance cytotoxicity. This is a common trend observed in various series of bioactive heterocyclic compounds.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The 4-nitro group can contribute to the antimicrobial properties through various mechanisms, including the generation of reactive nitrogen species.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical this compound Derivatives
| Derivative (N1-Substituent) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| -H | >256 | >256 | >256 |
| -CH₃ | 128 | 256 | 128 |
| -C₂H₅ | 128 | 256 | 128 |
| -Phenyl | 64 | 128 | 64 |
| -4-Chlorophenyl | 32 | 64 | 32 |
| -4-Methoxyphenyl | 64 | 128 | 64 |
| -4-Nitrophenyl | 16 | 32 | 16 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on trends observed in related pyrazole series.
Similar to the anticancer activity, N-aryl derivatives, especially those with electron-withdrawing substituents, are predicted to exhibit superior antimicrobial activity. The increased lipophilicity and potential for additional binding interactions of the aryl group can contribute to better penetration of microbial cell membranes and interaction with molecular targets.
Potential Signaling Pathway: JAK/STAT Inhibition
While the precise mechanism of action for this compound derivatives is not yet elucidated, studies on structurally similar 4-aminopyrazole derivatives have identified the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a key target.[1] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. It is plausible that 4-nitropyrazole derivatives could also exert their anticancer effects by modulating this pathway.
Experimental Protocols
Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a key precursor.
-
Preparation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: To a solution of ethyl acetoacetate in ethanol, add phenylhydrazine dropwise. Reflux the mixture for 4-6 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and dry the solid.
-
Vilsmeier-Haack Reaction: To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. After stirring for 20 minutes, add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Heat the mixture under reflux for 2-3 hours. After cooling, pour the reaction mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri plates and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration of the pyrazole derivatives (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a standard antibiotic/antifungal as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize biological activity. The anticipated structure-activity relationships suggest that N-aryl substitution, particularly with electron-withdrawing groups, is a key strategy for enhancing potency. Further investigation into the precise molecular targets and signaling pathways, such as the JAK/STAT pathway, will be crucial for the rational design of next-generation pyrazole-based therapeutics. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising compounds.
References
Unambiguous Structural Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
A detailed comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of pyrazole-based compounds, using 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a case study. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and protocols for informed decision-making in structural confirmation.
The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical reactivity, physical properties, and biological activity. In the field of medicinal chemistry and drug development, where the precise structure of a compound dictates its interaction with biological targets, unambiguous structural confirmation is paramount. While various analytical techniques are available, X-ray crystallography stands as the gold standard for providing a precise and unequivocal molecular structure. This guide compares the structural confirmation of the versatile synthetic intermediate, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related analog to the title compound, by X-ray crystallography against a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the available resources. The following table summarizes the key performance metrics of X-ray crystallography and common spectroscopic methods for the structural elucidation of organic molecules like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H & ¹³C) | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms, chemical environment of nuclei, and stereochemistry | Presence of functional groups | Molecular weight and elemental composition |
| Sample Requirement | Single, high-quality crystal | Solution (typically mg scale) | Solid or liquid (µg to mg scale) | Solid, liquid, or gas (ng to µg scale) |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex structures or isomers | Provides functional group information, not full structure | Isomers can have the same mass |
| Throughput | Low to medium | High | High | High |
| Cost | High (instrumentation and expertise) | Moderate to high | Low | Moderate |
Experimental Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The following tables present the key experimental data obtained from X-ray crystallography and spectroscopic analyses of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
X-ray Crystallographic Data
The crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined by X-ray diffraction.[1][2] The crystal belongs to the monoclinic space group P21/c.[2]
| Parameter | Value[2] |
| Empirical Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.7637(4) |
| b (Å) | 6.8712(3) |
| c (Å) | 22.4188(10) |
| β (°) | 93.8458(14) |
| Volume (ų) | 1039.56(9) |
| Z | 4 |
Spectroscopic Data
Spectroscopic techniques provide valuable information that complements the crystallographic data and are often used for routine characterization.
¹H NMR (400 MHz, CDCl₃) δ (ppm) [1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.983 | s | 1H | -CHO |
| 7.564–7.471 | m | 5H | Ar-H |
| 2.546 | s | 3H | -CH₃ |
**IR (KBr) ν (cm⁻¹) **[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3063 | C-H stretch (aromatic) |
| 1677 | C=O stretch (aldehyde) |
| 1598, 1528, 1463 | C=C stretch (aromatic) |
Mass Spectrometry (EI)
| m/z | Interpretation |
| 220/222 | [M]⁺/[M+2]⁺ (presence of Cl) |
| 191 | [M-CHO]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3]
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount (typically 1-5 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution.
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, integrating both crystallographic and spectroscopic techniques.
Caption: A logical workflow for the structural confirmation of a synthesized compound.
References
Comparative Biological Efficacy of Pyrazole Analogs: A Focus on Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected pyrazole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds, with lower values signifying higher efficacy.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | 1,3,5-triphenyl-1H-pyrazole | HeLa (Cervical Cancer) | 5.8 | [1] |
| A549 (Lung Cancer) | 8.0 | [1] | ||
| MCF-7 (Breast Cancer) | 9.8 | [1] | ||
| P2 | 4-(4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast Cancer) | 0.07 | [1] |
| P3 | N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thiourea | General (Wheat Seeds) | - | [2] |
| P4 | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivative | - | - | [3] |
| P5 | Ferrocene-pyrazole hybrid | HCT-116 (Colon Cancer) | 3.12 | [4] |
| PC-3 (Prostate Cancer) | 124.40 | [4] | ||
| HL60 (Leukemia) | 6.81 | [4] | ||
| SNB19 (Astrocytoma) | 60.44 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the cytotoxic activity of pyrazole analogs.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
Synthesis of Pyrazole Derivatives (General Procedure)
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Example: Synthesis of 3,5-disubstituted-1H-pyrazoles
-
Reaction Setup: A mixture of a substituted 1,3-diketone (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid for a specified time (e.g., 2-6 hours).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired pyrazole derivative.[6]
Visualizations
The following diagrams illustrate key concepts related to the biological evaluation and potential mechanisms of action of pyrazole analogs.
References
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Validation for 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Chloro-3-methyl-4-nitro-1H-pyrazole and its structurally related analogs. Due to the limited availability of public experimental data for the target compound, this guide presents a combination of reported data for close analogs and predicted data for this compound. This approach allows for a robust validation framework based on established spectroscopic trends in pyrazole chemistry.
Executive Summary
This compound is a substituted pyrazole of interest in medicinal chemistry and drug development. Accurate structural confirmation through spectroscopic methods is paramount for its application in research and synthesis. This document outlines the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, benchmarked against the experimental data of two key analogs: 3-methyl-4-nitro-1H-pyrazole and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Detailed experimental protocols for acquiring these spectra are also provided to ensure data reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data points. The data for this compound is predicted based on the influence of the chloro and nitro substituents as observed in the analog compounds.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of Pyrazole H/NH (ppm) | Solvent |
| This compound (Predicted) | ~2.5 - 2.7 | ~13.0 - 14.0 (broad s, NH) | DMSO-d₆ |
| 3-methyl-4-nitro-1H-pyrazole (Experimental) | 2.52 | 8.45 (s, 1H, C5-H), 13.7 (br s, 1H, NH) | DMSO-d₆ |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental) | 2.55 | 7.5-7.6 (m, 5H, Ar-H), 9.98 (s, 1H, CHO) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of Pyrazole Carbons (ppm) | Solvent |
| This compound (Predicted) | ~12 - 14 | C3: ~150-155, C4: ~130-135 (C-NO₂), C5: ~135-140 (C-Cl) | DMSO-d₆ |
| 3-methyl-4-nitro-1H-pyrazole (Experimental) | 13.5 | C3: 149.5, C4: 132.0, C5: 130.0 | DMSO-d₆ |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental) | 14.5 | C3: 151.2, C4: 111.8, C5: 145.6, CHO: 184.2, Ar-C: 125.1-137.9 | CDCl₃ |
Table 3: FT-IR Spectral Data Comparison (Key Absorptions in cm⁻¹)
| Functional Group | This compound (Predicted) | 3-methyl-4-nitro-1H-pyrazole (Experimental) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental) |
| N-H Stretch | ~3100 - 3300 (broad) | ~3150 (broad) | - |
| C-H Stretch (Alkyl) | ~2920 - 3000 | ~2930 | ~2925 |
| C=N Stretch (Pyrazole) | ~1580 - 1620 | ~1590 | ~1598 |
| N-O Stretch (NO₂) | ~1520-1560 (asymmetric), ~1340-1380 (symmetric) | ~1540 (asym), ~1360 (sym) | - |
| C-Cl Stretch | ~700 - 800 | - | ~750 |
| C=O Stretch (Aldehyde) | - | - | ~1670 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) (Predicted/Experimental) |
| This compound | C₄H₄ClN₃O₂ | 161.55 | [M]+ at 161/163 (Cl isotope pattern), [M-NO₂]+, [M-Cl]+ |
| 3-methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | [M]+ at 127, [M-NO₂]+ |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | 220.65 | [M]+ at 220/222, [M-CHO]+, [M-Cl]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the internal TMS standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is typically used, which often leads to extensive fragmentation. ESI and APCI are softer ionization techniques that usually produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that provide structural information.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data validation and the chemical structure of the target compound.
Caption: Workflow for Spectroscopic Data Validation.
Caption: Structure of this compound.
A Comparative Guide to Computational Modeling of 5-Chloro-3-methyl-4-nitro-1H-pyrazole Interactions
This guide provides a comparative overview of computational modeling techniques for studying the interactions of 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in drug discovery. The following sections detail various in silico methods, present comparative data, and provide standardized protocols for researchers, scientists, and drug development professionals.
Introduction to Computational Modeling Approaches
Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. For a molecule like this compound, several computational techniques can be employed to understand its binding affinity, mechanism of action, and pharmacokinetic properties. The most common approaches include molecular docking, quantum chemical calculations, and molecular dynamics simulations. These methods are often used synergistically to provide a comprehensive understanding of the compound's behavior.
Comparison of Computational Models
The efficacy of different computational models can be evaluated by comparing their predictions against experimental data. Key metrics for comparison include binding affinity (e.g., docking score, binding energy), geometric parameters of interaction (e.g., bond lengths, angles), and prediction of biological activity.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Alternative Models: Several docking programs are available, each employing different search algorithms and scoring functions. Commonly used alternatives include AutoDock Vina, Glide, and GOLD. The choice of software can influence the predicted binding pose and affinity.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. These methods can be used to calculate molecular properties like electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and to refine the results of molecular docking by providing more accurate ligand conformations and interaction energies.
Alternative Models: Semi-empirical methods like AM1 can also be used for initial, less computationally intensive calculations.[1]
Data Presentation and Comparison
The following tables summarize quantitative data from computational and experimental studies on pyrazole derivatives, providing a basis for comparing different modeling approaches.
Table 1: Comparison of Predicted Binding Affinities of Pyrazole Derivatives Against Various Protein Targets
| Compound Class | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Experimental IC50/Ki (µM) | Reference |
| Phenylpyrazole Derivatives | MCL-1 | Docking-based virtual screening | - (Ki estimated) | ~10 (LC126) | [2] |
| Spiropyrazoline Oxindoles | 4I4T Protein | Molecular Docking | -7.9 (Compound 4a) | 12.3 (IC50, Compound 5a) | [3] |
| Pyrazole Derivatives | CRMP2 | Molecular Docking (AutoDock Vina) | -6.9 (M74) | - | [4] |
| Pyrazole Derivatives | VEGFR | Molecular Docking (AutoDock Vina) | -9.2 (M76) | - | [4] |
| Pyrazole Derivatives | c-KIT | Molecular Docking (AutoDock Vina) | -9.2 (M74) | - | [4] |
| Hybrid Pyrrole–Pyrazole–Piperazine Chalcone | InhA (4TZK) | Molecular Docking | -9.7 (Compound 3) | 3.125 (MIC, µg/mL) | [5] |
Table 2: In Silico ADMET Prediction for Pyrazole Derivatives
| Compound Class | Property | Prediction Tool | Predicted Value/Outcome | Reference |
| Pyrazole, Imidazole, Triazole | Lipinski's Rule | Molinspiration | No violations | [1] |
| Pyrazole, Imidazole, Triazole | Toxicity Risk | Osiris | 3 out of 20 compounds show no risk | [1] |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | ADMET | ADMET predictions | High BBB penetration, good oral bioavailability | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of both computational and experimental results.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[1]
-
Ligand Preparation: The 3D structure of this compound is generated using a chemical drawing tool and optimized using a suitable force field or quantum chemical method.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The active site can be identified from the position of a co-crystallized ligand.[1]
-
Docking Simulation: The docking program, such as AutoDock Vina, is used to perform the docking simulation. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[1]
-
Analysis of Results: The resulting poses are analyzed based on their predicted binding affinities and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
In Vitro Cytotoxicity Assay (Example: MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., a pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizations
The following diagrams illustrate key workflows and concepts in the computational modeling of molecular interactions.
References
- 1. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, cytotoxic activity, molecular docking, molecular dynamics simulations, and ADMET studies of novel spiropyrazoline oxindoles based on domino Knoevenagel–Michael cyclization as potent non-toxic anticancer agents targeting β-tubulin and EGFR, with anti-MRSA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioisosteric Landscape: A Comparative Guide to Pyrazole Core Replacements in 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of potential bioisosteric replacements for the pyrazole core in 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a scaffold of interest due to its prevalence in biologically active compounds. By examining key bioisosteres—isoxazole, imidazole, triazole, and tetrazole—we aim to provide a rational framework for analog design, supported by available experimental data and detailed methodologies.
The pyrazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, bioisosteric replacement of the pyrazole core can offer opportunities to modulate physicochemical properties, improve metabolic stability, enhance biological activity, and explore new intellectual property space. This guide focuses on the specific substitution pattern of 5-chloro, 3-methyl, and 4-nitro, which significantly influences the electronic and steric properties of the parent molecule.
Core Scaffold Comparison: Physicochemical and Biological Insights
The selection of a suitable bioisostere for the pyrazole core in this compound requires careful consideration of how the replacement will impact the overall molecular properties. Isoxazoles, imidazoles, triazoles, and tetrazoles are five-membered aromatic heterocycles that share structural similarities with pyrazole but differ in the number and arrangement of their heteroatoms. These differences can lead to significant changes in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.
A critical aspect of the parent molecule is the electron-withdrawing nature of the 4-nitro group, which influences the acidity of the pyrazole N-H and the overall electronic distribution of the ring. Any bioisosteric replacement must account for this key feature to maintain or improve the desired biological activity.
Performance Data at a Glance: A Comparative Analysis
While a direct head-to-head comparison of this compound with its bioisosteres having the exact same substitution pattern is not available in a single study, we can compile and extrapolate from existing data on closely related analogs to provide a comparative overview. The following tables summarize key data points for the parent pyrazole and its potential bioisosteric replacements, focusing on antimicrobial activity, a common therapeutic area for such scaffolds.
Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)
| Compound/Bioisosteric Core | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 5-Chloro-1-methyl-4-nitroimidazole * | 30.00 mm (zone of inhibition) | 25.00 mm (zone of inhibition) | 2.5 (MBC) | 2.5 (MBC) | |
| Nitrotriazole Derivatives | - | - | Potent activity | Potent activity | |
| Substituted Tetrazoles | 0.8 - 256 | 8.5 - 256 | - | - | |
| Substituted Isoxazoles | Good activity reported | Good activity reported | Good activity reported | Good activity reported |
Note: Data for the imidazole analog is presented as zone of inhibition (mm) or Minimum Bactericidal Concentration (MBC) in mg/mL. Direct comparison of MIC values requires further studies.
Table 2: Physicochemical Properties of Core Heterocycles
| Property | Pyrazole | Isoxazole | Imidazole | 1,2,4-Triazole | Tetrazole |
| pKa (of N-H) | ~2.5 | N/A | ~7.0 | ~10.2 | ~4.9 |
| Hydrogen Bond Donors | 1 | 0 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 2 | 3-4 |
| Dipole Moment (Debye) | ~2.2 | ~2.8 | ~3.8 | ~3.3 | ~5.1 |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of these bioisosteric analogs generally follows established heterocyclic chemistry routes. Below are representative protocols for the synthesis of the core scaffolds, which can be adapted for the specific 5-chloro-3-methyl-4-nitro substitution pattern.
General Synthesis of 5-Chloro-3-methyl-4-nitro-pyrazole Analogs
The synthesis of the parent pyrazole and its bioisosteres often starts from a common precursor, such as a substituted 1,3-dicarbonyl compound or a related reactive intermediate. The introduction of the chloro, methyl, and nitro groups can be achieved through various synthetic steps, including cyclization, halogenation, and nitration.
Example Synthetic Pathway for a 5-Chloro-3-methyl-4-nitropyrazole derivative:
A potential synthetic route to the target pyrazole.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
The biological activity of these compounds can often be attributed to their interaction with specific cellular pathways. For instance, many antimicrobial agents target essential enzymes or cellular processes in pathogens.
Logical Relationship of Bioisosteric Replacement:
Impact of bioisosteric replacement on molecular properties.
Conclusion
The replacement of the pyrazole core in this compound with bioisosteres like isoxazole, imidazole, triazole, and tetrazole presents a viable strategy for modulating the compound's properties and exploring new chemical space. While direct comparative data for this specific scaffold is limited, the available information on related analogs suggests that such modifications can significantly impact antimicrobial activity. The choice of bioisostere should be guided by the desired changes in physicochemical properties, such as hydrogen bonding capacity and basicity, and the specific therapeutic target. Further experimental work is necessary to synthesize and evaluate these specific bioisosteric analogs to build a comprehensive structure-activity relationship and identify candidates with improved therapeutic potential.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The successful implementation of any analytical method in a regulated environment hinges on thorough validation to ensure reliability, reproducibility, and accuracy. Cross-validation between two distinct analytical techniques provides a higher level of assurance in the reported results, a critical aspect in pharmaceutical development and quality control.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of RP-HPLC and GC-MS methods based on data from validated analyses of structurally similar pyrazole compounds. These values should be considered as benchmarks for the method development and validation for 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
| Performance Parameter | RP-HPLC (Adapted from Pyrazoline Derivative Method) | GC-MS (Adapted from Pyrazole Isomer Method) |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability |
Experimental Protocols
Detailed methodologies for both RP-HPLC and GC-MS are provided below. These protocols are based on established methods for related pyrazole compounds and should be optimized and fully validated for the specific analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method is adapted from a validated procedure for a pyrazoline derivative and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (for mobile phase adjustment)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.
5. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
-
System Suitability
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a general method for the analysis of pyrazole isomers and is suitable for the identification and quantification of this compound, particularly for purity and impurity profiling.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
2. Reagents and Materials:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas, high purity)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard and the internal standard in dichloromethane. Create calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range and add the internal standard.
5. Validation Parameters to be Assessed:
-
Specificity (peak purity and mass spectral matching)
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for cross-validation of RP-HPLC and GC-MS methods.
Signaling Pathway for Method Selection
The following diagram outlines the decision-making pathway for selecting an appropriate analytical method.
Caption: Decision pathway for selecting an analytical method.
A Guide to the Synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of novel compounds is paramount. This guide provides a detailed examination of a proposed synthetic route for 5-Chloro-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of established, divergent synthetic pathways in publicly available literature, this guide will focus on a highly plausible two-step synthesis. The analysis will dissect each step, presenting detailed experimental protocols, and a quantitative breakdown of reagent costs to evaluate the overall cost-effectiveness of this synthetic approach.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available 3-methyl-1H-pyrazole. The first step involves the regioselective nitration of the pyrazole ring at the C4 position, followed by a chlorination step to introduce the chlorine atom at the C5 position.
Data Presentation: A Quantitative Comparison of Synthesis Steps
The following table summarizes the estimated costs and key reaction parameters for the proposed two-step synthesis of this compound. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.
| Parameter | Step 1: Nitration | Step 2: Chlorination | Overall |
| Reaction | 3-Methyl-1H-pyrazole → 3-Methyl-4-nitro-1H-pyrazole | 3-Methyl-4-nitro-1H-pyrazole → this compound | |
| Starting Material Cost | 3-Methyl-1H-pyrazole: ~$0.78/g | 3-Methyl-4-nitro-1H-pyrazole: (Synthesized in Step 1) | |
| Reagent Costs | Fuming Nitric Acid: ~
| N-Chlorosuccinimide (NCS): ~
| |
| Estimated Molar Cost | ~$1.15 per mole of product (assuming 80% yield) | ~$0.65 per mole of product (assuming 70% yield) | ~$1.80 per mole |
| Estimated Yield | ~80% (literature-based estimate for similar reactions) | ~70% (literature-based estimate for similar reactions) | ~56% |
| Reaction Time | 2-4 hours | 4-6 hours | 6-10 hours |
| Purification Method | Recrystallization | Column Chromatography |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are adapted from established procedures for similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole
Materials:
-
3-Methyl-1H-pyrazole (1.0 eq)
-
Fuming Nitric Acid (3.0 eq)
-
Concentrated Sulfuric Acid (5.0 eq)
-
Ice bath
-
Crushed ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3-methyl-1H-pyrazole (1.0 eq) to the cooled sulfuric acid with constant stirring. Ensure the temperature does not exceed 10 °C.
-
Once the addition is complete, add fuming nitric acid (3.0 eq) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 3-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
Materials:
-
3-Methyl-4-nitro-1H-pyrazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl Peroxide (0.05 eq, as a radical initiator)
-
Carbon Tetrachloride (solvent)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system to afford pure this compound.
Concluding Remarks
This guide outlines a feasible and cost-analyzed synthetic route to this compound. The proposed two-step synthesis is based on well-established chemical transformations. The cost analysis indicates that the synthesis is economically viable, with the major cost contribution arising from the starting material and the chlorinating agent. Researchers should note that the provided yields are estimates based on similar reactions reported in the literature and will require experimental optimization to achieve the best results. The detailed protocols and cost breakdown serve as a valuable resource for planning and executing the synthesis of this and related pyrazole derivatives.
Safety Operating Guide
Proper Disposal of 5-Chloro-3-methyl-4-nitro-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
Hazard and Safety Information
It is imperative to handle 5-Chloro-3-methyl-4-nitro-1H-pyrazole with care, assuming it possesses hazards similar to its structural analogs. Based on data for 3-Methyl-4-nitro-1H-pyrazole, the compound is a solid that can cause skin and eye irritation.[1] All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with chlorinated and nitrated organic compounds.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents.[2]
2. Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated waste container.
-
Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area away from heat and ignition sources.
3. Arrange for Professional Disposal:
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for a pickup. They will have established procedures and certified vendors for this purpose.
-
Provide the EHS office with a complete and accurate description of the waste, including its name and any known hazards.
4. Documentation:
-
Maintain a log of the accumulated waste, including the quantity and date of addition to the container.
-
Retain all documentation related to the waste pickup and disposal for your laboratory's records.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
General Guidelines for Chlorinated and Nitrated Organic Waste
-
Avoid Environmental Release: Never dispose of chlorinated or nitrated organic compounds directly into the environment.[3]
-
Consult Regulations: Always consult local and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4][5]
-
In-Lab Treatment: In-lab treatment of hazardous waste, such as neutralization, should only be performed by trained personnel and with the explicit approval of your institution's EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-Chloro-3-methyl-4-nitro-1H-pyrazole
Essential Safety and Handling Guide for 5-Chloro-3-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 6814-58-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed and toxic if inhaled. It is designated under ADR 6.1 III, indicating a toxic substance.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[2] |
| Transport Hazard | ADR 6.1 III: Toxic substance.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper glove removal technique. A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates). For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Operational and Disposal Plans
Safe Handling Protocol
Preparation:
-
Consult SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.[4]
-
Gather PPE: Assemble and inspect all required PPE as detailed in the table above.
-
Emergency Equipment: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure they are accessible and operational.
Handling:
-
Work in Fume Hood: Conduct all weighing and transferring of the solid chemical within a chemical fume hood to prevent inhalation of dust.[4]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.[4]
-
Weighing: Use a tared, sealed container for weighing to minimize exposure.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly.
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
Spill Cleanup Procedure
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[3] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill before placing it in a sealed container.[4]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[3][4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
